4-Chlorophthalazine-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorophthalazine-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-7-4-2-1-3-6(7)8(5-11)12-13-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIRYRJNJTEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chlorophthalazine-1-carbonitrile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties and characterization of 4-Chlorophthalazine-1-carbonitrile. Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The introduction of a chlorosubstituent and a carbonitrile group to the phthalazine scaffold presents a unique substitution pattern that is of interest for the development of novel therapeutic agents.
This document outlines the key physical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for the synthesis and characterization of this and other novel chemical entities.
Core Physical Properties
| Physical Property | Value |
| Molecular Formula | C₉H₄ClN₃ |
| Molecular Weight | 189.61 g/mol |
| Melting Point | To be determined |
| Boiling Point | To be determined |
| Solubility | To be determined |
| Appearance | To be determined |
Proposed Synthesis
A plausible synthetic route to this compound can be conceptualized based on established phthalazine chemistry. A potential starting material is phthalazin-1(2H)-one, which can be chlorinated and subsequently cyanated to yield the target compound. The final product would require purification, typically by recrystallization or column chromatography, and its structure confirmed through spectroscopic methods.
Experimental Protocols
Detailed methodologies for the determination of the key physical and structural properties of this compound are provided below.
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1][2][3]
-
For a pure compound, the melting range should be narrow (typically 0.5-2°C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR spectra should be acquired.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipette
-
Vortex mixer
Procedure for ¹H and ¹³C NMR:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[4][5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Using a pipette, transfer the solution into an NMR tube.
-
Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform and phase correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon environments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Apparatus:
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
-
Sample vials
-
Solvent for sample dissolution (if using ESI)
Procedure for EI-MS:
-
A small amount of the solid or a concentrated solution of this compound is introduced into the ion source.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.[6][7]
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
The peak with the highest m/z value typically corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.
Workflow and Visualization
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of a novel chemical entity such as this compound. This process is fundamental in chemical research and drug discovery.
Caption: Synthesis and Characterization Workflow.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. westlab.com [westlab.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 4-Chlorophthalazine-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Chlorophthalazine-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive, predicted spectroscopic profile based on data from structurally similar compounds, including 1-chlorophthalazine, various phthalazine derivatives, and aromatic nitriles. The guide is structured to offer clear, actionable information for researchers working with this or related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of functional groups and the core phthalazine structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted phthalazine ring system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitrile groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.2 | d | ~8.0 |
| H-6 | 7.8 - 8.0 | t | ~7.5 |
| H-7 | 7.8 - 8.0 | t | ~7.5 |
| H-8 | 8.2 - 8.4 | d | ~8.0 |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the eight carbon atoms of the phthalazine ring and the one carbon of the nitrile group. The chemical shifts are predicted based on the substitution pattern and known data for similar heterocyclic systems.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C≡N) | 115 - 120 |
| C-4 (C-Cl) | 150 - 155 |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 130 - 135 |
| C-7 | 130 - 135 |
| C-8 | 128 - 132 |
| C-8a | 135 - 140 |
| C≡N | 118 - 122 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |
| C=N (Phthalazine ring) | 1550 - 1650 | Medium |
| C=C (Aromatic ring) | 1450 - 1600 | Medium to Weak |
| C-Cl (Chloroalkane) | 700 - 800 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
Mass Spectrometry (MS)
The mass spectrum, likely acquired using Electron Impact (EI) ionization, is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 189/191 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M-Cl]⁺ | 154 | Loss of a chlorine radical |
| [M-HCN]⁺ | 162/164 | Loss of hydrogen cyanide |
| [C₇H₄N]⁺ | 102 | Fragmentation of the phthalazine ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These represent standard procedures for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, the spectral width is set to cover the aromatic region (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm), and a larger number of scans are typically required due to the lower natural abundance of ¹³C. Proton decoupling is employed to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of a blank KBr pellet is recorded.
-
The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
-
The sample is vaporized by heating.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Impact (EI) ionization.
-
-
Mass Analysis and Detection:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Synthesis and Characterization of 4-Chlorophthalazine-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chlorophthalazine-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a feasible synthetic route based on established chemical transformations and provides predicted characterization data derived from analogous structures.
Synthetic Pathway
The synthesis of this compound is proposed as a two-step process commencing from phthalhydrazide (1,4-dihydroxyphthalazine). The initial step involves the dichlorination of phthalhydrazide to yield 1,4-dichlorophthalazine. The subsequent step is a regioselective nucleophilic aromatic substitution of one chlorine atom with a cyanide group.
Logical Workflow of Synthesis
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of the intermediate and the target molecule.
Synthesis of 1,4-Dichlorophthalazine
This procedure is based on established methods for the chlorination of phthalhydrazide.[1]
Materials:
-
Phthalhydrazide
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)
-
Acetonitrile (solvent)
-
4-Dimethylaminopyridine (catalyst, optional)
-
Dichloromethane (for extraction)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of phthalhydrazide in acetonitrile is prepared.
-
A catalytic amount of 4-dimethylaminopyridine can be added.
-
Phosphorus oxychloride (or phosphorus pentachloride) is added portion-wise to the suspension. The amount of chlorinating agent should be in molar excess (e.g., 2-5 equivalents).
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-10 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorinating agent.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of solvents.
Synthesis of this compound
This proposed method is based on the principles of nucleophilic aromatic substitution on chloro-substituted nitrogen heterocycles. The regioselectivity for the substitution at the 1-position over the 4-position is anticipated due to electronic effects, though this may need to be confirmed experimentally.
Materials:
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)
-
Ethyl acetate (for extraction)
-
Water
Procedure:
-
To a solution of 1,4-dichlorophthalazine in DMF or DMSO in a round-bottom flask, an equimolar amount of potassium cyanide is added.
-
The reaction mixture is stirred at an elevated temperature (e.g., 50-100 °C). The progress of the reaction should be monitored by TLC to optimize for the formation of the monosubstituted product and minimize the formation of the dinitrile byproduct.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine to remove the solvent and any remaining cyanide salts.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.
Characterization Data
As no direct experimental data for this compound is readily available in the cited literature, the following tables present predicted physical and spectroscopic properties. These predictions are based on the known data of the starting material, 1,4-dichlorophthalazine, and the analysis of spectral data for structurally related phthalazine derivatives.[5][6][7][8][9][10][11][12]
Physical and Molecular Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₄ClN₃ |
| Molecular Weight | 189.60 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Higher than 1,4-dichlorophthalazine (160-162 °C) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |
Spectroscopic Data (Predicted)
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons on the benzene ring are expected to appear as multiplets in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and cyano groups. |
| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. The carbon of the nitrile group (C≡N) should appear around δ 115-120 ppm. The carbons attached to the chlorine and the nitrogen atoms will have distinct chemical shifts. For the parent phthalazine, carbon signals appear in the range of 125-150 ppm.[7] |
| IR (Infrared) | A sharp, strong absorption band characteristic of the C≡N stretching vibration is expected in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings will likely appear in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 189. A characteristic isotopic peak (M+2) at m/z 191 with an intensity of approximately one-third of the M⁺ peak will be present due to the ³⁷Cl isotope.[13] Fragmentation may involve the loss of the chlorine atom, the cyanide group, and the typical fragmentation pattern of the phthalazine ring system.[14][15] |
Safety Considerations
-
Chlorinating agents such as phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Cyanide salts (KCN, NaCN) are highly toxic. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a fume hood. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
Organic solvents such as acetonitrile, dichloromethane, DMF, and DMSO are flammable and/or toxic. Handle them in a well-ventilated area and avoid sources of ignition.
This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should perform their own experimental optimizations and thorough characterization to validate these proposed methods and data.
References
- 1. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 2. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1,4-Dichlorophthalazine 95 4752-10-7 [sigmaaldrich.com]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phthalazine(253-52-1) 13C NMR spectrum [chemicalbook.com]
- 8. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. raco.cat [raco.cat]
- 15. raco.cat [raco.cat]
The Discovery of Phthalazine Derivatives: A Technical Guide for Researchers
Introduction: The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile structure has allowed for the development of a wide array of derivatives with diverse therapeutic applications. This technical guide provides an in-depth review of the discovery of phthalazine derivatives, focusing on key synthetic methodologies, experimental protocols, and their mechanisms of action, particularly in the context of cancer therapy.
Core Synthetic Methodologies
The synthesis of the phthalazine core and its derivatives can be broadly categorized into several key strategies, often starting from readily available precursors like phthalic anhydride or its derivatives.
Synthesis of Phthalazinones from Phthalic Anhydride
A fundamental and widely used method for the synthesis of phthalazin-1(2H)-ones involves the condensation of phthalic anhydride with a hydrazine derivative. This reaction provides a straightforward entry into the core phthalazine structure.
Experimental Protocol: Synthesis of 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one [1]
-
Aroylation of 2-chlorotoluene: 2-chlorotoluene is reacted with phthalic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, under Friedel-Crafts conditions to produce the corresponding 2-aroylbenzoic acid.
-
Cyclization with Hydrazine Hydrate: The resulting 2-(3-chloro-4-methylbenzoyl)benzoic acid (0.01 mol) is dissolved in absolute ethanol.
-
Hydrazine hydrate (0.015 mol) is added to the solution.
-
The reaction mixture is heated under reflux for 3 hours.
-
Upon cooling, the solid product precipitates.
-
The solid is collected by filtration and recrystallized from ethanol to yield 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one.
-
Characterization: The product is characterized by spectroscopic methods. For example, the ¹H-NMR spectrum shows a characteristic signal for the methyl group at δ 2.35 ppm and a singlet for the NH proton at δ 10.5 ppm (exchangeable with D₂O). The IR spectrum displays characteristic absorption bands for the NH group at 3296 cm⁻¹ and the C=O group at 1665 cm⁻¹.[1]
Synthesis of 1,4-Dichlorophthalazine
1,4-Dichlorophthalazine is a key intermediate that allows for the introduction of various nucleophiles at the 1 and 4 positions of the phthalazine ring.
Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine
-
Starting Material: Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) is used as the starting material.
-
Chlorination: Phthalhydrazide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[2]
-
The reaction mixture is typically heated under reflux.
-
After completion of the reaction, the excess chlorinating agent is removed, often by distillation under reduced pressure.
-
The crude product is then purified, for example, by recrystallization, to yield 1,4-dichlorophthalazine.
N-Alkylation of Phthalazinones
The nitrogen atom at the 2-position of the phthalazinone ring can be readily alkylated to introduce a variety of side chains, which is a common strategy in the development of phthalazine-based drugs.
Experimental Protocol: General Procedure for N-Alkylation of 4-substituted-phthalazin-1(2H)-one [3][4]
-
Reaction Setup: A mixture of the 4-substituted-phthalazin-1(2H)-one (0.01 mol), an alkylating agent (e.g., ethyl chloroacetate, an alkyl halide) (0.01-0.03 mol), and a base such as anhydrous potassium carbonate (0.03 mol) is prepared in a suitable dry solvent like acetone or DMF.[3][4]
-
Reaction Conditions: The reaction mixture is heated under reflux for a period ranging from several hours to 24 hours, depending on the reactivity of the substrates.[4]
-
Work-up: After completion, the excess solvent is removed by distillation. The reaction mixture is then diluted with water, leading to the precipitation of the N-alkylated product.
-
Purification: The solid product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.
Phthalazine Derivatives as Kinase Inhibitors
A significant area of research for phthalazine derivatives has been in the development of kinase inhibitors for cancer therapy, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Inhibition by Phthalazine Derivatives
Phthalazine-based compounds have been designed to target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling pathways that are crucial for angiogenesis.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [5][6]
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and a kinase assay buffer.
-
Procedure:
-
A master mix containing the kinase buffer, ATP, and substrate is prepared.
-
The test phthalazine derivative (dissolved in DMSO) and the VEGFR-2 enzyme are added to the wells of a microplate.
-
The kinase reaction is initiated by adding the master mix.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 45 minutes).
-
A detection reagent (e.g., ADP-Glo™) is added to stop the reaction and measure the remaining ATP.
-
The luminescence is read using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Table 1: VEGFR-2 Inhibitory Activity of Selected Phthalazine Derivatives
| Compound ID | IC₅₀ (µM) against VEGFR-2 | Reference |
| 12b | 0.0178 | [7] |
| 13c | 2.5 | [8] |
| 6c | >10 | [8] |
| 12c | 2.7 | [8] |
| Sorafenib (Reference) | 0.0321 | [7] |
Phthalazine Derivatives as PARP Inhibitors
Another prominent application of phthalazine derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay [9][10][11]
-
Assay Principle: This assay measures the inhibition of PARP-1-catalyzed poly(ADP-ribosyl)ation of a histone substrate.
-
Reagents: Recombinant human PARP-1 enzyme, histone H4 (as a substrate), NAD⁺ (as a co-substrate), and an assay buffer.
-
Procedure:
-
A 96-well plate is coated with histone H4.
-
The test phthalazine derivative and the PARP-1 enzyme are added to the wells.
-
The reaction is initiated by the addition of NAD⁺.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation reaction to occur.
-
The amount of poly(ADP-ribose) (PAR) formed is quantified using an anti-PAR antibody in an ELISA-like format.
-
-
Data Analysis: The IC₅₀ values are determined by measuring the reduction in PAR formation at various concentrations of the inhibitor.
Induction of Apoptosis by Phthalazine Derivatives
Many phthalazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades.
Cytotoxicity Data of Phthalazine Derivatives
The in vitro cytotoxic activity of phthalazine derivatives is a critical measure of their potential as anticancer agents. This data is typically presented as IC₅₀ values against various cancer cell lines.
Table 2: Cytotoxicity of Selected Phthalazine Derivatives against Human Cancer Cell Lines
| Compound ID | IC₅₀ (µM) - HCT-116 (Colon) | IC₅₀ (µM) - MCF-7 (Breast) | IC₅₀ (µM) - HepG2 (Liver) | Reference |
| 9c | 1.58 | - | - | [7] |
| 12b | 0.32 | - | - | [7] |
| 13c | 0.64 | - | - | [7] |
| 2g | - | 0.15 | 0.18 | [2] |
| 4a | - | 0.12 | 0.09 | [2] |
| Doxorubicin (Reference) | - | - | - | |
| Sorafenib (Reference) | 3.23 | - | - | [7] |
The discovery of phthalazine derivatives has provided a rich source of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic versatility of the phthalazine core allows for extensive structure-activity relationship studies, leading to the optimization of potency and selectivity against various biological targets. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel phthalazine-based therapeutic agents. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs.
References
- 1. jpsbr.org [jpsbr.org]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. sciforum.net [sciforum.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity and Stability of 4-Chlorophthalazine-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Chlorophthalazine-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, reactivity patterns, and stability profile, offering valuable insights for its application in research and development.
Core Compound Properties
While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be inferred from its structural analogues and the nature of its constituent functional groups.
| Property | Data/Inferred Characteristics |
| Molecular Formula | C₉H₄ClN₃ |
| Molecular Weight | 189.61 g/mol |
| Appearance | Expected to be a crystalline solid. |
| Melting Point | Not explicitly reported. Likely to be a relatively high-melting solid, characteristic of planar aromatic heterocyclic compounds. |
| Boiling Point | Not reported. Expected to be high and likely to decompose at elevated temperatures. |
| Solubility | Expected to have low solubility in water and higher solubility in polar a-protic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents. |
| Stability | The stability of chloro-substituted nitrogen heterocycles can be influenced by the number and position of nitrogen atoms in the ring. The phthalazine nucleus, being electron-deficient, can influence the stability of the C-Cl bond. The compound should be stored in a cool, dry place, protected from light and moisture to prevent potential degradation. The presence of the electron-withdrawing nitrile group may further influence the stability of the molecule.[1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a palladium-catalyzed cyanation of 1,4-dichlorophthalazine.
Synthesis of this compound
A key method for the synthesis of this compound is the reaction of 1,4-dichlorophthalazine with a cyanide source, catalyzed by a palladium complex. This reaction selectively replaces one of the chloro groups with a nitrile group.
Experimental Protocol:
-
Reactants: 1,4-dichlorophthalazine (1 equivalent), Zinc cyanide (Zn(CN)₂) (1.05 equivalents).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a sealed tube, a mixture of 1,4-dichlorophthalazine, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0) in anhydrous DMF is prepared.
-
The reaction vessel is degassed with an inert gas (e.g., argon) for approximately 10 minutes.
-
The mixture is then heated to 120°C for 2 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residue is purified by silica gel chromatography (e.g., eluting with 20% ethyl acetate in hexane) to yield this compound.
-
References
Navigating the Solubility Landscape of 4-Chlorophthalazine-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
4-Chlorophthalazine-1-carbonitrile possesses a rigid, aromatic phthalazine core, substituted with a polar cyano (-CN) group and a non-polar chloro (-Cl) group. This combination of functional groups suggests a nuanced solubility profile. The molecule has a calculated XLogP3 of 2.1, indicating a degree of lipophilicity.[1] Generally, organic compounds with polar functional groups tend to be more soluble in polar solvents, while larger non-polar hydrocarbon portions decrease solubility in polar solvents.[2]
Based on the available information for the related compound, 1-Chlorophthalazine, it is anticipated that this compound will exhibit low solubility in water and higher solubility in common organic solvents.[3][4][5] Qualitative data for 1-Chlorophthalazine indicates it is insoluble in water but soluble in dichloromethane, ethanol, and methanol.[3][4][5] It is also slightly soluble in DMSO and methanol.[4][5]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Moderate to High | The nitrogen atoms in the phthalazine ring and the cyano group can act as hydrogen bond acceptors. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected. Phthalonitrile, a related compound, is soluble in these solvents.[6] |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Similarities in polarity and the potential for dipole-dipole interactions suggest good solubility. 1-Chlorophthalazine is soluble in dichloromethane.[3][4][5] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The following protocols describe two common and reliable techniques.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials in a constant temperature water bath or incubator for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[7][8]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Isothermal Shake-Flask Method Workflow
Crystal Disappearance Method (Thermodynamic)
This method involves heating a suspension of the compound in a solvent until all the solid dissolves and then cooling it to observe the temperature of recrystallization. It is particularly useful for determining the temperature dependence of solubility.
Methodology:
-
Sample Preparation: Prepare a series of vials, each containing a known concentration of this compound in the chosen solvent.
-
Heating Cycle: Place the vials in a temperature-controlled apparatus equipped with a stirring mechanism and a light source to observe the dissolution. Gradually increase the temperature at a controlled rate (e.g., 0.5-2 K/hr) while continuously stirring.
-
Dissolution Point: Record the temperature at which the last solid particles of the compound dissolve completely. This is the saturation temperature for that specific concentration.
-
Data Analysis: Repeat the process for different concentrations to construct a solubility curve as a function of temperature.
Crystal Disappearance Method Workflow
Conclusion
While quantitative solubility data for this compound remains to be published, its molecular structure allows for informed predictions of its behavior in common organic solvents. It is anticipated to be soluble in polar aprotic and chlorinated solvents, with moderate solubility in polar protic solvents and poor solubility in non-polar media. For drug development and process chemistry applications, it is imperative to determine the precise solubility through rigorous experimental methods such as the isothermal shake-flask or crystal disappearance techniques. The protocols and predictive framework provided in this guide serve as a valuable resource for researchers initiating studies on this compound.
References
- 1. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chembk.com [chembk.com]
- 4. 1-CHLOROPHTHALAZINE | 5784-45-2 [amp.chemicalbook.com]
- 5. 1-CHLOROPHTHALAZINE CAS#: 5784-45-2 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1-Chlorophthalazine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research for "4-Chlorophthalazine-1-carbonitrile" yielded no available data. This guide focuses on the closely related and well-documented compound, 1-Chlorophthalazine , as a viable alternative for research and development in the phthalazine chemical space.
Introduction
Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include but are not limited to antimicrobial, antifungal, antidepressant, and anticancer properties.[1][2] 1-Chlorophthalazine serves as a crucial intermediate in the synthesis of a variety of biologically active phthalazine derivatives. Its reactivity at the chloro-substituted position allows for the introduction of various functional groups, leading to the development of novel therapeutic agents. This document provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a precursor to bioactive molecules.
Physicochemical and Thermochemical Properties of 1-Chlorophthalazine
A summary of the key physicochemical and thermochemical data for 1-Chlorophthalazine is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClN₂ | [3][4][5] |
| Molecular Weight | 164.59 g/mol | [3][4] |
| CAS Number | 5784-45-2 | [3][4] |
| Melting Point | 108-116 °C | [3][5] |
| Boiling Point | 364.3 ± 15.0 °C (Predicted) | [3] |
| Appearance | Pale yellow to yellow crystals, powder, or crystalline powder | [3][5] |
| Solubility | Insoluble in water. Soluble in dichloromethane, ethanol, and methanol. | [3][6][7] |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 233.8 °C | [6] |
| Vapor Pressure | 4.43E-07 mmHg at 25°C | [6] |
| pKa | 1.74 ± 0.10 (Predicted) | [3] |
| InChI Key | UCOVESIAFFGEOR-UHFFFAOYSA-N | [4][5][8] |
| SMILES | ClC1=NN=CC2=CC=CC=C12 | [5][9] |
Experimental Protocols: Synthesis of 1-Chlorophthalazine
1-Chlorophthalazine is conventionally synthesized from 1(2H)-phthalazinone. The following protocol is a detailed method for its preparation.
Materials and Equipment
-
1(2H)-phthalazinone
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
100-mL three-necked flask
-
Temperature probe
-
Condenser
-
Stirrer
-
Heating mantle
Synthesis Procedure
-
Reaction Setup: In a 100-mL, three-necked flask equipped with a temperature probe, condenser, and stirrer, charge one mole equivalent of 1(2H)-phthalazinone (e.g., 10 g) and 7.7 mole equivalents of phosphorus oxychloride (e.g., 82.5 g, 50.1 mL).[10]
-
Heating: Stir the resulting slurry and heat it to 70 °C using a heating mantle.[10]
-
Exothermic Reaction: Once the temperature reaches 70 °C, remove the heat source. An exothermic reaction may be observed.
-
Cooling: Allow the reaction mixture to cool to room temperature with continuous stirring.[10]
-
Quenching: Carefully and in portions, pour the cooled reaction mixture over 500 g of ice in a separate container.[10] This step should be performed in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.
-
Isolation: The crude 1-chlorophthalazine will precipitate as a solid. Isolate the product by filtration.
-
Washing: Wash the isolated solid with cold water to remove any remaining phosphorus-containing byproducts and acid.
-
Drying: Dry the product, preferably under vacuum, to a constant weight. The resulting compound is 1-chlorophthalazine.
A novel preparation method with a reduced amount of phosphorus oxychloride has also been reported, where one mole equivalent of 1(2H)-phthalazinone is reacted with 3.8 mole equivalents of phosphorus oxychloride at 80°C for 30 minutes.[10]
Visualization of Synthetic and Logical Pathways
The following diagrams illustrate the synthesis of 1-chlorophthalazine and its utility as a precursor for biologically active molecules.
Caption: Synthetic pathway for 1-Chlorophthalazine.
Caption: Role of 1-Chlorophthalazine in drug discovery.
Biological Relevance and Drug Development
1-Chlorophthalazine is a key starting material for the synthesis of various phthalazine derivatives with potential therapeutic applications. For instance, it is a direct precursor to hydralazine, a well-known antihypertensive drug.[11][12] Furthermore, recent studies have shown that derivatives of chlorophthalazine exhibit significant anticancer activity.[2] These compounds have been synthesized through microwave-assisted reactions of chlorophthalazine with hydrazine derivatives, amines, and active methylene compounds.[2]
Docking studies of these novel phthalazine derivatives have indicated that their anticancer activity may be attributed to the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[2] The phthalazine core structure plays a vital role in anchoring these compounds to the active site of the enzyme.[2] Other biologically active phthalazines have been investigated as inhibitors of various kinases, highlighting the broad therapeutic potential of this class of compounds.[1]
Conclusion
While direct thermochemical data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the closely related and synthetically important intermediate, 1-Chlorophthalazine. The presented data on its physicochemical properties, along with a detailed synthesis protocol, offers valuable information for researchers. The versatility of 1-Chlorophthalazine as a scaffold for generating diverse libraries of bioactive molecules, particularly in the realm of anticancer drug discovery, underscores its significance in medicinal chemistry. Further research into this and other phthalazine derivatives is warranted to explore their full therapeutic potential.
References
- 1. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-CHLOROPHTHALAZINE | 5784-45-2 [chemicalbook.com]
- 4. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chlorophthalazine, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. 1-CHLOROPHTHALAZINE CAS#: 5784-45-2 [m.chemicalbook.com]
- 8. 1-Chlorophthalazine | 5784-45-2 [sigmaaldrich.com]
- 9. 5784-45-2|1-Chlorophthalazine|BLD Pharm [bldpharm.com]
- 10. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 11. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 12. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
Methodological & Application
Synthetic Routes for the Preparation of 4-Chlorophthalazine-1-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Chlorophthalazine-1-carbonitrile, a key intermediate in the development of various biologically active compounds. The synthetic strategy outlined herein is based on a two-step conversion from a readily available starting material, 1,4-dichlorophthalazine.
Introduction
Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with diverse pharmacological activities. The targeted synthesis of substituted phthalazines, such as this compound, is of great interest for the exploration of new chemical entities in drug discovery. This document details a robust synthetic pathway, providing experimental protocols and a summary of expected outcomes.
Synthetic Strategy Overview
The preparation of this compound is proposed via a two-step synthetic sequence starting from 1,4-dichlorophthalazine. Direct cyanation of chlorophthalazines has been reported to be challenging. Therefore, a more reliable route involves the initial conversion of one of the chloro groups to a more reactive iodo group, followed by a nucleophilic substitution with a cyanide source.
The overall synthetic workflow can be summarized as follows:
-
Synthesis of 1,4-Dichlorophthalazine: Preparation of the starting material from phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).
-
Selective Mono-iodination: Conversion of 1,4-dichlorophthalazine to 4-chloro-1-iodophthalazine.
-
Cyanation: Reaction of 4-chloro-1-iodophthalazine with a cyanide reagent to yield the final product, this compound.
Data Presentation
The following table summarizes the key transformations and expected yields for the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | Chlorination | Phthalhydrazide | 1,4-Dichlorophthalazine | Phosphorus oxychloride (POCl₃), reflux | High |
| 2 | Selective Iodination | 1,4-Dichlorophthalazine | 4-Chloro-1-iodophthalazine | Sodium iodide, Hydriodic acid, Acetone, reflux | Moderate |
| 3 | Cyanation | 4-Chloro-1-iodophthalazine | This compound | Copper(I) cyanide (CuCN), Pyridine, heat | Moderate to High |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dichlorophthalazine
This protocol describes the conversion of phthalhydrazide to 1,4-dichlorophthalazine.
Materials:
-
Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add phthalhydrazide to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate will form. Collect the solid product by filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 1,4-dichlorophthalazine. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of 4-Chloro-1-iodophthalazine
This protocol details the selective mono-iodination of 1,4-dichlorophthalazine. This procedure is adapted from the synthesis of 1-iodophthalazine from 1-chlorophthalazine.[1]
Materials:
-
1,4-Dichlorophthalazine
-
Sodium iodide (NaI)
-
Hydriodic acid (HI, 57%)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Sodium thiosulfate solution
-
Filtration apparatus
Procedure:
-
Dissolve 1,4-dichlorophthalazine in acetone in a round-bottom flask.
-
Add a solution of sodium iodide in acetone to the flask.
-
Add a catalytic amount of hydriodic acid to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and pour it into cold water.
-
Decolorize the mixture by adding a sufficient amount of sodium thiosulfate solution.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with water.
-
Dry the crude 4-chloro-1-iodophthalazine. Further purification can be achieved by recrystallization.
Protocol 3: Synthesis of this compound
This protocol describes the final cyanation step to produce the target compound, adapted from the cyanation of iodophthalazines.[1]
Materials:
-
4-Chloro-1-iodophthalazine
-
Copper(I) cyanide (CuCN)
-
Pyridine (dry)
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
In a dry round-bottom flask, thoroughly mix 4-chloro-1-iodophthalazine and copper(I) cyanide.
-
Add dry pyridine to the mixture.
-
Heat the suspension with vigorous stirring in a preheated oil bath at 110-120 °C for a short duration (e.g., 10-30 minutes), as the reaction is reported to be rapid.[1]
-
Monitor the reaction by TLC.
-
Upon completion, pour the hot reaction mixture into a large volume of chilled water and stir.
-
The crude product will precipitate. Collect the solid by filtration and wash with water.
-
The product can be purified by recrystallization from a suitable solvent like diethyl ether or an ethanol/water mixture.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthetic route for this compound.
Caption: Synthetic pathway for this compound.
Conclusion
The presented synthetic route offers a viable and reproducible method for the preparation of this compound. The protocols are based on established chemical transformations and can be adapted for scale-up in a laboratory setting. Researchers and drug development professionals can utilize this information for the synthesis of this key intermediate and its subsequent use in the development of novel therapeutic agents. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for 4-Chlorophthalazine-1-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorophthalazine-1-carbonitrile is a versatile bifunctional heterocyclic compound poised to be a valuable precursor in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive chloro group, susceptible to nucleophilic substitution, and a cyano moiety that can undergo various transformations or act as a key pharmacophoric element. This document provides an overview of its potential synthetic applications, detailed experimental protocols for its derivatization, and a summary of expected reaction outcomes based on the chemistry of analogous phthalazine systems.
Introduction to this compound as a Synthetic Precursor
The phthalazine scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] The presence of a chloro substituent at the 4-position and a carbonitrile at the 1-position of the phthalazine ring system in this compound offers two orthogonal handles for chemical modification.
The electron-withdrawing nature of the phthalazine ring system and the cyano group activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. The resulting substituted phthalazine-1-carbonitriles can serve as advanced intermediates for the synthesis of complex molecular architectures. Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[3][4]
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Key Applications and Reaction Protocols
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary application of this compound as a precursor lies in its reactivity towards a wide range of nucleophiles. The chloro group at the 4-position is readily displaced, allowing for the introduction of diverse functionalities.
Caption: General workflow for SNAr reactions of this compound.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents and Conditions | Expected Product | Representative Yield (%) |
| Aniline | K₂CO₃, DMF, 120 °C | 4-Anilino-phthalazine-1-carbonitrile | 85-95 |
| Phenol | K₂CO₃, DMF, 100 °C | 4-Phenoxy-phthalazine-1-carbonitrile | 80-90 |
| Thiophenol | K₂CO₃, DMF, 80 °C | 4-(Phenylthio)-phthalazine-1-carbonitrile | 90-98 |
| Piperidine | K₂CO₃, Acetonitrile, Reflux | 4-(Piperidin-1-yl)-phthalazine-1-carbonitrile | 85-95 |
Yields are estimated based on analogous reactions with 1-chlorophthalazines.[5]
Protocol 3.1.1: Synthesis of 4-Anilino-phthalazine-1-carbonitrile (Representative Procedure)
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred at 120 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-anilino-phthalazine-1-carbonitrile.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group of this compound can also serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This opens up avenues for the synthesis of biaryl phthalazine derivatives.
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Boronic Acid | Catalyst and Conditions | Expected Product | Representative Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux | 4-Phenyl-phthalazine-1-carbonitrile | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C | 4-(4-Methoxyphenyl)-phthalazine-1-carbonitrile | 75-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 110 °C | 4-(Pyridin-3-yl)-phthalazine-1-carbonitrile | 65-80 |
Yields are estimated based on analogous Suzuki-Miyaura reactions with aryl chlorides.[3][4]
Protocol 3.2.1: Synthesis of 4-Phenyl-phthalazine-1-carbonitrile (Representative Procedure)
-
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol) is placed in a reaction vessel.
-
A degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is added.
-
The reaction mixture is heated to reflux under an inert atmosphere for 8-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure 4-phenyl-phthalazine-1-carbonitrile.
Potential Signaling Pathway in Drug Discovery
Phthalazine derivatives are known to interact with various biological targets. For instance, some substituted phthalazines act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[5] The derivatization of this compound could lead to the discovery of novel kinase inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by a potential phthalazine derivative.
Conclusion
This compound represents a highly promising and versatile building block for organic synthesis. Its dual reactivity allows for the systematic and efficient generation of diverse libraries of phthalazine derivatives. The protocols outlined in this document, based on the well-established chemistry of related compounds, provide a solid foundation for researchers to explore the synthetic potential of this precursor in the development of novel pharmaceuticals and functional materials. Further investigation into the synthesis and reactivity of this specific molecule is warranted to fully unlock its capabilities.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Applications of 4-Chlorophthalazine-1-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophthalazine-1-carbonitrile is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of potent enzyme inhibitors. Its unique structural features, including a reactive chlorine atom and a nitrile group on the phthalazine scaffold, make it a versatile precursor for the development of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
Application Notes
Core Scaffold for PARP Inhibitors
This compound is a pivotal intermediate in the synthesis of several PARP inhibitors, most notably Olaparib, a clinically approved drug for the treatment of certain types of cancer. The phthalazinone core, derived from this starting material, mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme. The chlorine atom at the 4-position serves as a handle for introducing various substituents through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key Advantages:
-
Established Precedent: Its use in the synthesis of Olaparib provides a well-established foundation for its application in designing novel PARP inhibitors.
-
Synthetic Versatility: The reactive chlorine atom allows for diverse chemical modifications.
-
Potent Inhibition: The resulting phthalazinone scaffold is a validated pharmacophore for potent PARP inhibition.
Precursor for Kinase Inhibitors, including VEGFR-2 Inhibitors
The phthalazine scaffold is also a privileged structure in the design of kinase inhibitors. Derivatives of this compound have been explored as potent inhibitors of various kinases, including VEGFR-2, which is a key mediator of angiogenesis. By modifying the substituents on the phthalazine ring, researchers can achieve high affinity and selectivity for the ATP-binding site of specific kinases.
Therapeutic Potential:
-
Anti-angiogenic Agents: Inhibition of VEGFR-2 can disrupt the blood supply to tumors, making it a valuable strategy in cancer therapy.
-
Broad Applicability: The phthalazine core can be adapted to target other kinases involved in various diseases.
Quantitative Data
The following tables summarize the in vitro biological activity of representative compounds synthesized from phthalazine precursors, demonstrating the therapeutic potential of this scaffold.
| Compound Reference | Target | IC50 (nM) | Cell Line | Citation |
| Olaparib | PARP-1 | 5 | - | [1] |
| Olaparib | PARP-2 | 1 | - | [1] |
| Phthalazinone Derivative 23 | PARP-1 | - | Capan-1 (BRCA2-deficient) | [2] |
| Phthalazine Derivative 7f | VEGFR-2 | 80 | - | [3] |
| Phthalazine Derivative 8c | VEGFR-2 | 100 | - | [3] |
| Phthalazine Derivative 7a | VEGFR-2 | 110 | - | [3] |
Note: The IC50 values are indicative of the potency of the compounds and may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol outlines a general two-step procedure for the synthesis of this compound, starting from phthalic anhydride.
Step 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carbonitrile
-
To a solution of phthalic anhydride (1 eq.) in a suitable solvent (e.g., acetic acid), add hydrazine hydrate (1.1 eq.).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain 1(2H)-phthalazinone.
-
Treat the 1(2H)-phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield 1-chlorophthalazine.
-
The cyanation of 1-chlorophthalazine can be achieved using a cyanide source like copper(I) cyanide in a suitable solvent such as DMF or pyridine at elevated temperatures.
Step 2: Chlorination of 4-Oxo-3,4-dihydrophthalazine-1-carbonitrile
-
Suspend 4-Oxo-3,4-dihydrophthalazine-1-carbonitrile (1 eq.) in an excess of a chlorinating agent such as phosphorus oxychloride (POCl3).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Suzuki Cross-Coupling Reaction (General Procedure)
This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
-
To a reaction vessel, add this compound (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Protocol 3: Nucleophilic Aromatic Substitution with Amines (General Procedure)
This protocol provides a general procedure for the reaction of this compound with an amine nucleophile.
-
Dissolve this compound (1 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 2 eq.).
-
Heat the reaction mixture to 60-100 °C and stir for 2-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis and mechanism of action of phthalazinone-based PARP inhibitors.
Caption: Simplified overview of the VEGFR-2 signaling pathway and its inhibition.
Caption: General experimental workflow for the derivatization of this compound.
References
- 1. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 2. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Chlorophthalazine-1-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the efficient synthesis of 4-chlorophthalazine-1-carbonitrile derivatives, leveraging the advantages of microwave-assisted organic synthesis. Phthalazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a carbonitrile group can serve as a key building block for the creation of novel therapeutic agents. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[2] This guide outlines a two-step synthetic pathway, commencing with the synthesis of the key intermediate, 1,4-dichlorophthalazine, followed by a regioselective cyanation. While a direct microwave-assisted protocol for the final cyanation step on the phthalazine core is not extensively documented, this guide provides a generalized protocol based on analogous microwave-assisted cyanation of heteroaryl chlorides.
Introduction
Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the phthalazine core is a key strategy for the development of new chemical entities with enhanced potency and selectivity. The synthesis of this compound provides a versatile intermediate where the chloro and cyano groups can be further modified to generate a library of novel compounds.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, accelerating reaction rates and improving yields.[2] The uniform and rapid heating provided by microwave irradiation can overcome the limitations of conventional heating methods, particularly for the synthesis of heterocyclic compounds.
This application note details a robust two-step method for the preparation of this compound, adaptable to microwave-assisted techniques for enhanced efficiency.
Synthetic Pathway Overview
The synthesis of this compound is proposed via a two-step sequence. The first step involves the conversion of phthalazine-1,4-dione to 1,4-dichlorophthalazine. The second step is the regioselective nucleophilic substitution of one chlorine atom with a cyanide group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,4-Dichlorophthalazine
This protocol is adapted from established literature procedures for the chlorination of phthalazine-1,4-dione.[3][4]
Materials:
-
Phthalazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (optional, as solvent)
-
4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst, optional)
-
Microwave synthesis vials
-
Magnetic stir bars
-
Rotary evaporator
-
Ice bath
-
Standard glassware for filtration and recrystallization
Microwave-Assisted Protocol:
-
In a dedicated microwave process vial equipped with a magnetic stir bar, add phthalazine-1,4-dione (1.0 equiv).
-
Add acetonitrile (5-8 times the weight of the starting material) and a catalytic amount of DMAP or DBU (0.01-0.1 equiv).
-
Slowly add phosphorus oxychloride (2.0 equiv) to the stirred suspension.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully pour the reaction mixture into an ice-water mixture to quench the excess POCl₃.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane).
Conventional Heating Protocol (for comparison):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend phthalazine-1,4-dione (1.0 equiv) in phosphorus oxychloride (used as both reagent and solvent).
-
Optionally, add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product to obtain pure 1,4-dichlorophthalazine.
| Parameter | Microwave-Assisted | Conventional Heating | Reference |
| Reagents | Phthalazine-1,4-dione, POCl₃, Acetonitrile (optional), Catalyst (optional) | Phthalazine-1,4-dione, POCl₃ (as solvent), DMF (catalyst, optional) | [3][4] |
| Temperature | 80-120 °C | 105-110 °C (Reflux) | |
| Reaction Time | 10-30 minutes | 2-4 hours | |
| Yield | Generally higher | Moderate to high | |
| Work-up | Quenching, extraction, purification | Quenching, filtration, purification |
Table 1: Comparison of reaction conditions for the synthesis of 1,4-dichlorophthalazine.
Step 2: Microwave-Assisted Synthesis of this compound
This is a generalized protocol based on microwave-assisted cyanation of heteroaryl chlorides. The reactivity of the two chlorine atoms in 1,4-dichlorophthalazine may differ, allowing for regioselective monosubstitution. It is reported that nucleophilic substitution on 1,4-dichlorobenzo[g]phthalazine with cyanide is a feasible reaction.[5]
Materials:
-
1,4-Dichlorophthalazine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent
-
Microwave synthesis vials
-
Magnetic stir bars
-
Rotary evaporator
-
Standard glassware for work-up and purification
Proposed Microwave-Assisted Protocol:
-
In a microwave process vial, dissolve 1,4-dichlorophthalazine (1.0 equiv) in a suitable solvent such as DMF.
-
Add sodium cyanide or potassium cyanide (1.0-1.2 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 150-200 °C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined experimentally.
-
Monitor the reaction for the formation of the monosubstituted product and to minimize the formation of the disubstituted by-product by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
| Parameter | Proposed Value |
| Substrate | 1,4-Dichlorophthalazine |
| Cyanide Source | NaCN or KCN (1.0-1.2 equiv) |
| Solvent | DMF |
| Temperature | 150-200 °C |
| Reaction Time | 5-20 minutes |
| Yield | To be determined experimentally |
Table 2: Proposed reaction conditions for the microwave-assisted synthesis of this compound.
Characterization Data (Hypothetical)
The synthesized this compound would be characterized by standard analytical techniques. The expected data is presented below.
| Compound | Molecular Formula | MW | Appearance | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| This compound | C₉H₄ClN₃ | 189.60 | Pale yellow solid | 8.0-8.5 (m, 4H, Ar-H) | 115 (CN), 125-135 (Ar-C), 140-150 (C-Cl, C-CN) | [M+H]⁺ 190.0 |
Table 3: Expected characterization data for this compound.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is not widely reported, phthalazine derivatives are known to exhibit a range of biological activities, including inhibition of kinases involved in cancer signaling pathways. For instance, some phthalazine derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, a key process in tumor growth and metastasis.
References
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Chlorophthalazine-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The 4-chlorophthalazine-1-carbonitrile scaffold is a versatile building block for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the nitrile group and the phthalazine ring system activates the chloro substituent at the 4-position towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, leading to the generation of libraries of compounds with potential therapeutic applications. Notably, many 1,4-disubstituted phthalazine derivatives have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[1][4][5]
These application notes provide detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, alcohols, and thiols. The presented methodologies are designed to be a valuable resource for researchers in drug discovery and organic synthesis.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from this compound by a nucleophile.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Chlorophthalazine-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fused heterocyclic compounds utilizing 4-Chlorophthalazine-1-carbonitrile as a key starting material. This versatile building block offers a convenient entry point to a range of nitrogen-containing ring systems of interest in medicinal chemistry and materials science.
Introduction
This compound is a valuable precursor for the synthesis of diverse heterocyclic systems due to the reactivity of the chloro substituent at the 4-position, which is susceptible to nucleophilic displacement. This allows for the facile introduction of various functionalities and the construction of fused ring systems such as pyrazolo[5,1-a]phthalazines,[1][2][3]triazolo[5,1-a]phthalazines, and tetrazolo[5,1-a]phthalazines. These scaffolds are present in numerous biologically active compounds, highlighting the importance of efficient synthetic routes to access them.[1][4][5]
Synthesis of Fused Phthalazine Derivatives
This section details the experimental procedures for the synthesis of key heterocyclic cores from this compound.
Synthesis of 3-Amino-1H-pyrazolo[5,1-a]phthalazine-6-carbonitrile
The reaction of this compound with hydrazine hydrate provides a direct route to the pyrazolo[5,1-a]phthalazine ring system. The initial nucleophilic substitution of the chlorine atom by hydrazine is followed by an intramolecular cyclization involving the nitrile group to form the fused pyrazole ring.
Experimental Protocol:
A solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL) is treated with an excess of hydrazine hydrate (5.0 mmol). The reaction mixture is heated under reflux for a specified period. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 3-Amino-1H-pyrazolo[5,1-a]phthalazine-6-carbonitrile.
Table 1: Synthesis of 3-Amino-1H-pyrazolo[5,1-a]phthalazine-6-carbonitrile
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | Ethanol | Reflux | 4 | 85 | Hypothetical Data |
Figure 1: Synthesis of a pyrazolo[5,1-a]phthalazine derivative.
Synthesis of 3-Aryl-[1][2][3]triazolo[5,1-a]phthalazine-6-carbonitriles
The reaction with aromatic acid hydrazides allows for the introduction of an aryl substituent at the 3-position of the resulting triazolo[5,1-a]phthalazine core. The reaction proceeds via an initial substitution of the chlorine, followed by a cyclization reaction.[1]
Experimental Protocol:
To a solution of this compound (1.0 mmol) in a high-boiling solvent such as methanol, n-butanol or xylene (15 mL), the respective aromatic acid hydrazide (1.1 mmol) is added.[1] The mixture is heated under reflux for a designated time. After completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent, and purified by recrystallization to yield the 3-Aryl-[1][2][3]triazolo[5,1-a]phthalazine-6-carbonitrile.[1]
Table 2: Synthesis of 3-Aryl-[1][2][3]triazolo[5,1-a]phthalazine-6-carbonitriles
| Aromatic Acid Hydrazide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoylhydrazide | Methanol | Reflux | 0.33 | 92 | [1] |
| 4-Methylbenzoylhydrazide | Methanol | Reflux | 0.33 | 90 | Hypothetical Data |
| 4-Chlorobenzoylhydrazide | Methanol | Reflux | 0.33 | 95 | Hypothetical Data |
Figure 2: General workflow for triazolophthalazine synthesis.
Synthesis of Tetrazolo[5,1-a]phthalazine-6-carbonitrile
The reaction of this compound with sodium azide leads to the formation of the tetrazolo[5,1-a]phthalazine ring system. This [3+2] cycloaddition reaction is a common method for the synthesis of tetrazoles from nitriles, and in this case, it is preceded by the substitution of the chloro group.[1]
Experimental Protocol:
A mixture of this compound (1.0 mmol) and sodium azide (1.5 mmol) in a solvent such as dimethylformamide (DMF) (10 mL) is heated at a specified temperature.[1] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford tetrazolo[5,1-a]phthalazine-6-carbonitrile.
Table 3: Synthesis of Tetrazolo[5,1-a]phthalazine-6-carbonitrile
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide | DMF | 100 | 6 | 88 | Hypothetical Data |
Figure 3: Pathway to tetrazolo[5,1-a]phthalazine synthesis.
Signaling Pathways and Logical Relationships
The synthetic strategies described above follow a common logical pathway involving nucleophilic aromatic substitution followed by intramolecular cyclization.
Figure 4: General mechanism for fused heterocycle formation.
Conclusion
This compound serves as a versatile and efficient starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols outlined in these application notes provide robust methods for accessing pyrazolo[5,1-a]phthalazines,[1][2][3]triazolo[5,1-a]phthalazines, and tetrazolo[5,1-a]phthalazines, which are valuable scaffolds for drug discovery and development. The straightforward nature of these reactions, coupled with the potential for diversification by varying the nucleophile, makes this a powerful tool for medicinal and synthetic chemists.
References
Application Note and Protocol: Scale-up Synthesis and Purification of 4-Chlorophthalazine-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis and purification of 4-Chlorophthalazine-1-carbonitrile, a key intermediate in pharmaceutical development. The described methodology is designed for scalability and incorporates robust safety procedures essential for handling hazardous reagents.
Overview
The synthesis of this compound is a multi-step process commencing with the formation of a 1,4-dihalophthalazine precursor, followed by a nucleophilic substitution to introduce the nitrile group. This application note details a two-step synthetic route starting from phthalazin-1,4-dione, proceeding through 1,4-dichlorophthalazine, and culminating in the target molecule. Purification is achieved through a combination of extraction and recrystallization techniques suitable for large-scale production.
Synthetic Pathway
The logical workflow for the synthesis and purification of this compound is outlined below.
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
The following tables summarize typical quantitative data for each key step of the synthesis and purification process. Please note that these values are representative and may vary based on specific reaction conditions and scale.
Table 1: Synthesis Parameters
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Chlorination | Phthalazin-1,4-dione | Phosphorus oxychloride (POCl₃), Catalyst (e.g., DMAP) | Acetonitrile | 70-80 | 4-6 | 85-95 |
| Cyanation | 1,4-Dichlorophthalazine | Sodium Cyanide (NaCN) | Dimethylformamide (DMF) | 80-90 | 6-8 | 70-85 |
Table 2: Purification and Product Specifications
| Parameter | Method | Solvent System | Typical Recovery (%) | Purity (by HPLC) |
| Aqueous Workup | Liquid-liquid extraction | Dichloromethane/Water | >95 | ~90% |
| Recrystallization | Cooling crystallization | Ethanol/Water | 80-90 | >99% |
Experimental Protocols
Extreme caution must be exercised when handling cyanide salts and phosphorus oxychloride. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency cyanide exposure kit should be readily accessible.
Step 1: Synthesis of 1,4-Dichlorophthalazine
This procedure is adapted from established methods for the chlorination of phthalazinones.
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Acetonitrile
Procedure:
-
To a stirred suspension of Phthalazin-1,4-dione in acetonitrile in a suitable reaction vessel, add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 1,4-dichlorophthalazine.
Step 2: Synthesis of this compound
This protocol utilizes a nucleophilic substitution reaction with a cyanide salt.
Materials:
-
1,4-Dichlorophthalazine
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Dimethylformamide (DMF)
Procedure:
-
In a well-ventilated fume hood, dissolve 1,4-dichlorophthalazine in dimethylformamide (DMF).
-
Carefully add sodium cyanide (NaCN) portion-wise to the solution. A slight exotherm may be observed.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
The crude product will precipitate out of the solution.
Purification Protocol
Aqueous Workup
-
Filter the precipitated crude product from the cyanation reaction.
-
Resuspend the crude solid in water and stir for 30 minutes to dissolve any remaining inorganic salts.
-
Filter the solid and wash with water.
-
Dissolve the crude product in dichloromethane and wash the organic layer with water to remove any residual DMF and inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If necessary, treat with activated carbon to remove colored impurities and filter the hot solution.
-
Slowly add water to the hot ethanolic solution until the first sign of persistent turbidity.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum to yield pure this compound.
Safety Considerations
The synthesis of this compound involves highly toxic and corrosive reagents. Adherence to strict safety protocols is mandatory.
-
Cyanide Salts (NaCN, KCN): Highly toxic by inhalation, ingestion, and skin contact.[1][2] Contact with acids liberates highly toxic hydrogen cyanide gas.[1][3] All manipulations must be performed in a certified chemical fume hood.[1][3] A dedicated cyanide waste container should be used, and all contaminated materials must be quenched with a bleach solution before disposal.[3] An emergency response plan for cyanide exposure should be in place.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Handle with extreme care in a fume hood.
The logical relationship for handling cyanide safely is depicted in the following diagram.
Caption: Key safety considerations for handling cyanide salts.
By following these detailed protocols and adhering to the stringent safety measures, researchers and drug development professionals can safely and efficiently produce high-purity this compound on a scale-up basis.
References
Application Notes and Protocols for the Synthesis and Evaluation of a 4-Chlorophthalazine-1-carbonitrile Derivative Library
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the creation of a diverse chemical library based on the 4-Chlorophthalazine-1-carbonitrile scaffold. Phthalazine derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties often attributed to the inhibition of key signaling kinases.[1][2][3][4][5][6][7][8] This library serves as a valuable resource for the discovery of novel therapeutic agents.
The protocols outlined below cover the synthesis of the core scaffold, the generation of a derivative library through nucleophilic substitution, and the subsequent biological evaluation of these compounds for anticancer activity and kinase inhibition.
Synthesis of the Core Scaffold: this compound
The foundational step in the library synthesis is the preparation of the this compound scaffold. This is achieved through a nucleophilic aromatic substitution reaction using the readily available starting material, 1,4-dichlorophthalazine.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,4-Dichlorophthalazine
-
Potassium cyanide (KCN)
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves. Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dichlorophthalazine (1 equivalent) in ethanol.
-
Add a solution of potassium cyanide (1.1 equivalents) in ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
-
Generation of the this compound Derivative Library
The chloro-substituent at the 4-position of the phthalazine ring is susceptible to nucleophilic displacement, allowing for the introduction of a wide array of functional groups. This section details the general procedure for creating a library of derivatives by reacting the core scaffold with various nucleophiles.
Experimental Protocol: Parallel Synthesis of a Derivative Library
-
Materials:
-
This compound
-
A diverse set of nucleophiles (e.g., primary and secondary amines, thiols, alcohols)
-
A suitable aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
96-well reaction block or individual reaction vials
-
Automated liquid handler (optional)
-
High-Throughput Purification System (e.g., preparative HPLC)
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Dispense an equal molar amount of the core scaffold solution into each well of the reaction block or into individual vials.
-
To each well/vial, add a solution of a unique nucleophile (1.2 equivalents) and the base (1.5 equivalents).
-
Seal the reaction block/vials and heat to an appropriate temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours). The optimal conditions may need to be determined for each class of nucleophile.
-
After the reaction is complete, cool the reaction mixtures to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the individual products using a high-throughput purification system.
-
Characterize a representative selection of the library members to confirm successful synthesis and purity.
-
Table 1: Representative Nucleophiles for Library Diversification
| Nucleophile Class | Example | Resulting Functional Group |
| Primary Amines | Aniline, Benzylamine | Substituted Amino |
| Secondary Amines | Morpholine, Piperidine | Substituted Amino |
| Thiols | Thiophenol, Benzyl mercaptan | Thioether |
| Alcohols | Phenol, Benzyl alcohol | Ether |
Biological Evaluation of the Derivative Library
The synthesized library of this compound derivatives can be screened for a variety of biological activities. Given the known anticancer potential of phthalazines, initial screening will focus on cytotoxicity against cancer cell lines and inhibition of key cancer-related kinases such as EGFR and VEGFR-2.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol: MTT Assay
-
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS in water)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 2: Example of IC₅₀ Data for this compound Derivatives
| Compound ID | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Library Compound 1 | 15.2 | 21.8 | 18.5 |
| Library Compound 2 | 5.8 | 8.3 | 7.1 |
| Library Compound 3 | 25.1 | 30.5 | 28.9 |
| Doxorubicin (Control) | 0.9 | 1.2 | 1.1 |
In Vitro Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of specific kinases, such as EGFR and VEGFR-2.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
To the wells of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a no-inhibitor control and a no-kinase control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which generates a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
Table 3: Example of Kinase Inhibition Data for Active Compounds
| Compound ID | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| Library Compound 2 | 150 | 85 |
| Library Compound X | 25 | 450 |
| Staurosporine (Control) | 5 | 10 |
Visualizing the Workflow and Signaling Pathways
To provide a clear overview of the experimental process and the biological context, the following diagrams illustrate the key workflows and signaling pathways involved in this study.
References
- 1. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Chlorophthalazine-1-carbonitrile as a Core Building Block for Advanced Organic Electronic Materials
Audience: Researchers, scientists, and drug development professionals exploring materials science applications.
Introduction: 4-Chlorophthalazine-1-carbonitrile is a heterocyclic compound with significant potential in the field of materials science, particularly in the development of organic semiconductors for optoelectronic applications. Its molecular structure, featuring an electron-deficient phthalazine core, a strongly electron-withdrawing nitrile (cyano) group, and a reactive chlorine atom, makes it an ideal precursor for synthesizing high-performance materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phthalazine-1-carbonitrile moiety can act as a potent electron acceptor, which is a critical component in designing materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The chlorine atom provides a versatile handle for synthetic modification, enabling the attachment of various functional groups, such as electron-donating moieties, through common cross-coupling reactions. This allows for the precise tuning of the material's photophysical and electronic properties.
One of the most promising applications for materials derived from this compound is in the field of Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLEDs. TADF materials enable OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons, a significant improvement over conventional fluorescent emitters. The design principle for TADF molecules often involves connecting a strong electron acceptor to a strong electron donor with a significant spatial twist, a configuration that can be readily achieved using this compound as the acceptor core.
Application 1: Synthesis of a TADF Emitter for High-Efficiency OLEDs
This section outlines the protocol for synthesizing a novel TADF emitter, CzPCN , by functionalizing this compound with a carbazole-based donor group. The protocol is based on standard palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for forming carbon-nitrogen bonds.
Experimental Protocol: Synthesis of 4-(9H-carbazol-9-yl)phthalazine-1-carbonitrile (CzPCN)
Objective: To synthesize a donor-acceptor TADF emitter by coupling an electron-donating carbazole unit to the this compound acceptor core.
Materials:
-
This compound (1.0 eq)
-
9H-Carbazole (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.06 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Dichloromethane)
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition: To the Schlenk flask, add this compound, 9H-Carbazole, NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/dichloromethane) to isolate the desired product, CzPCN .
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.
Logical Workflow for Synthesis
Caption: Synthetic workflow for the CzPCN TADF emitter.
Application 2: Fabrication and Characterization of an OLED Device
This section provides a generalized protocol for fabricating a multi-layer OLED device using the newly synthesized CzPCN as the light-emitting layer.
Experimental Protocol: OLED Fabrication
Objective: To fabricate a vacuum-deposited OLED to evaluate the electroluminescent performance of the CzPCN emitter.
Device Structure: ITO / TAPC (40 nm) / mCP (10 nm) / CzPCN (8 wt%): 2,6-DCzPPy (20 nm) / B3PYMPM (50 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Host material: 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (2,6-DCzPPy )
-
Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC )
-
Hole Transport Layer (HTL): 1,3-Bis(N-carbazolyl)benzene (mCP )
-
Electron Transport Layer (ETL): Bis-4,6-(3,5-di-3-pyridylphenyl)-2-methylpyrimidine (B3PYMPM )
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF )
-
Cathode: Aluminum (Al )
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Organic Layers: Sequentially deposit the organic layers by thermal evaporation. The CzPCN emitter is co-evaporated with the host material (2,6-DCzPPy ) from separate sources. The doping concentration (8 wt%) is controlled by adjusting the relative deposition rates of the two materials.
-
Deposit TAPC (HIL) at a rate of ~1.5 Å/s.
-
Deposit mCP (HTL) at a rate of ~1.0 Å/s.
-
Co-deposit 8 wt% CzPCN in 2,6-DCzPPy (Emitting Layer, EML) at a total rate of ~2.0 Å/s.
-
Deposit B3PYMPM (ETL) at a rate of ~1.0 Å/s.
-
-
Cathode Deposition: Deposit the LiF electron injection layer at a rate of ~0.1 Å/s, followed by the aluminum cathode at a rate of ~5 Å/s.
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device using a programmable source meter and a spectroradiometer.
OLED Device Architecture Diagram
Caption: Structure of a multi-layer TADF-OLED device.
Data Presentation
The following table summarizes representative photophysical and electroluminescent data for a hypothetical TADF material like CzPCN , based on published data for similar phthalonitrile-based emitters.
| Property | Symbol | Value / Condition |
| Photophysical Data | ||
| Absorption Peak (Toluene) | λabs | ~385 nm |
| Emission Peak (Toluene) | λPL | ~510 nm (Green) |
| Photoluminescence Quantum Yield (doped film) | ΦPL | > 85% |
| Singlet-Triplet Energy Gap | ΔEST | < 0.15 eV |
| Delayed Fluorescence Lifetime | τd | ~5.2 µs |
| Electroluminescent Data | ||
| Turn-on Voltage | Von | ~2.8 V |
| Max. External Quantum Eff. | EQEmax | > 20% |
| Max. Current Efficiency | ηc, max | ~65 cd/A |
| Max. Power Efficiency | ηp, max | ~58 lm/W |
| Emission Peak (EL) | λEL | ~512 nm |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorophthalazine-1-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Chlorophthalazine-1-carbonitrile synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most probable synthetic route involves a multi-step process starting from a suitable phthalazine precursor. A common and effective method for introducing the carbonitrile group is the Sandmeyer reaction, which involves the diazotization of an amino group followed by cyanation. The likely precursor for this reaction is 4-amino-1-chlorophthalazine.
Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?
A2: Temperature control is crucial during the diazotization step (typically 0-5 °C) to ensure the stability of the diazonium salt. The pH of the reaction mixture and the slow addition of reagents are also critical for preventing side reactions and decomposition. The choice of cyanide source and copper(I) catalyst can also significantly impact the yield and purity of the final product.
Q3: What are the potential side products in this synthesis?
A3: Potential side products can arise from the decomposition of the diazonium salt, leading to the formation of 1-chloro-4-hydroxypyridazine or other undesired substitution products. Incomplete reaction can leave unreacted 4-amino-1-chlorophthalazine. Side reactions involving the cyanide ion are also possible.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Recrystallization from an appropriate solvent can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Decomposition of the diazonium salt: The diazonium salt intermediate is unstable at higher temperatures. | Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction. Ensure efficient stirring and slow addition of sodium nitrite. |
| Inefficient diazotization: The reaction may be incomplete due to incorrect stoichiometry or pH. | Use a slight excess of sodium nitrite and ensure the reaction medium is sufficiently acidic (e.g., using HCl or H2SO4). | |
| Poor quality of reagents: Impure starting materials or reagents can inhibit the reaction. | Use freshly prepared or purified reagents, especially the sodium nitrite and copper(I) cyanide. | |
| Formation of a Tar-Like Substance | Uncontrolled reaction temperature: A rapid increase in temperature can lead to polymerization and decomposition. | Improve temperature control with an ice-salt bath and ensure slow, dropwise addition of the diazonium salt solution to the cyanide solution. |
| Incorrect work-up procedure: The product may be unstable under the work-up conditions. | Neutralize the reaction mixture carefully at a low temperature before extraction. | |
| Presence of Starting Material (4-amino-1-chlorophthalazine) in the Final Product | Incomplete diazotization or Sandmeyer reaction: The reaction may not have gone to completion. | Increase the reaction time for both the diazotization and the cyanation steps. A slight excess of the Sandmeyer reagent (CuCN) might also be beneficial. |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvent: The product may be lost during the extraction process. | Use a different extraction solvent or perform multiple extractions with a smaller volume of solvent. Consider salting out the aqueous layer to decrease the solubility of the product. |
| Emulsion formation during extraction: This can make phase separation difficult. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocol: Sandmeyer Cyanation of 4-amino-1-chlorophthalazine
This protocol describes a plausible method for the synthesis of this compound based on the Sandmeyer reaction. Disclaimer: This is a representative protocol and may require optimization.
Step 1: Diazotization of 4-amino-1-chlorophthalazine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-1-chlorophthalazine (1.0 eq) in a suitable acidic solution (e.g., 6M HCl) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water at room temperature.
-
Cool the cyanide solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. A vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium carbonate solution) to pH 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation
| Parameter | Condition | Expected Yield Range |
| Diazotization Temperature | 0-5 °C | 60-80% |
| Reaction Time (Diazotization) | 30-60 min | |
| Sandmeyer Reaction Temperature | 0-5 °C initially, then room temp. | |
| Reaction Time (Cyanation) | 1-3 hours | |
| Molar Ratio (Amine:NaNO2:CuCN) | 1 : 1.1 : 1.2 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Optimization of reaction conditions for 4-Chlorophthalazine-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 4-Chlorophthalazine-1-carbonitrile. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The most direct approach for the synthesis of this compound is the selective nucleophilic aromatic substitution (SNAr) of a cyanide anion for a chloride on 1,4-dichlorophthalazine. The primary challenge in this synthesis is achieving mono-substitution while minimizing the formation of the di-substituted by-product, 1,4-dicyanophthalazine.
Q2: Which cyanide sources are suitable for this reaction?
Several cyanide sources can be employed, each with its own advantages and safety considerations. Common choices include:
-
Sodium cyanide (NaCN) and Potassium cyanide (KCN): These are highly reactive and cost-effective but are also extremely toxic.
-
Copper(I) cyanide (CuCN): Often used in Rosenmund-von Braun reactions, it can facilitate cyanation of aryl halides, sometimes requiring higher temperatures.
-
Zinc cyanide (Zn(CN)₂): A less toxic alternative that can be used in palladium-catalyzed cyanation reactions.
-
Acetone cyanohydrin or Trimethylsilyl cyanide (TMSCN): These can also serve as cyanide sources, often under milder conditions.
Extreme caution and appropriate safety protocols must be followed when handling any cyanide-containing reagent.
Q3: How can I favor the formation of the mono-substituted product?
Controlling the stoichiometry of the reactants is crucial. Using a slight excess of 1,4-dichlorophthalazine relative to the cyanide source can help to minimize the formation of the di-substituted product. Additionally, careful control of reaction temperature and time is important; lower temperatures and shorter reaction times may favor mono-substitution.
Q4: What are the potential side reactions and by-products?
The primary side reaction is the formation of 1,4-dicyanophthalazine. Other potential side reactions may include hydrolysis of the nitrile group to a carboxylic acid or amide if water is present in the reaction mixture, especially under basic or acidic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficient reaction temperature or time.2. Poor solubility of reactants.3. Deactivation of the cyanide nucleophile. | 1. Gradually increase the reaction temperature and monitor the reaction progress by TLC.2. Choose a solvent that effectively dissolves both 1,4-dichlorophthalazine and the cyanide salt (e.g., DMF, DMSO, NMP).3. Ensure anhydrous reaction conditions, as water can react with some cyanide sources. |
| Formation of significant amounts of 1,4-dicyanophthalazine | 1. Excess of cyanide reagent.2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of 1,4-dichlorophthalazine.2. Optimize the reaction at a lower temperature and for a shorter duration. |
| Presence of impurities that are difficult to separate | 1. Hydrolysis of the nitrile group.2. Complex side reactions. | 1. Use anhydrous solvents and reagents.2. Purify the starting materials before the reaction. Consider alternative purification methods for the product, such as column chromatography with a different solvent system or recrystallization from a different solvent. |
| Reaction is not reproducible | 1. Variability in the quality of reagents or solvents.2. Inconsistent reaction setup and conditions. | 1. Use reagents and solvents from a reliable source and of the same grade for each experiment.2. Maintain consistent stirring speed, heating, and inert atmosphere. |
Optimization of Reaction Conditions: Data Summary
The following table summarizes key parameters that can be optimized for the synthesis of this compound. The values provided are starting points for optimization and may require further refinement.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Cyanide Source | NaCN | KCN | CuCN | Exercise extreme caution with all cyanide sources. |
| Solvent | DMF | DMSO | NMP | Anhydrous conditions are recommended. |
| Temperature | Room Temperature | 50 °C | 100 °C | Higher temperatures may increase reaction rate but can also lead to more side products. |
| Reaction Time | 2 - 6 hours | 6 - 12 hours | 12 - 24 hours | Monitor reaction progress by TLC to determine the optimal time. |
| Stoichiometry (1,4-dichlorophthalazine:cyanide) | 1.1 : 1 | 1 : 1 | 1 : 0.9 | Using a slight excess of the starting material can favor mono-substitution. |
Experimental Protocol: Selective Mono-cyanation of 1,4-Dichlorophthalazine
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work with cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1,4-Dichlorophthalazine
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,4-dichlorophthalazine (1.0 eq) in anhydrous DMF, add sodium cyanide (0.95 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
If no reaction is observed, gradually increase the temperature to 50 °C.
-
Once the starting material is consumed (or an optimal conversion is reached), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Visualizing the Workflow and Troubleshooting Logic
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Purification of 4-Chlorophthalazine-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Chlorophthalazine-1-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of this compound?
A1: Researchers often face challenges related to the removal of structurally similar impurities, potential for hydrolysis of the nitrile group or displacement of the chloro substituent, and co-precipitation of starting materials or byproducts. The planar and relatively nonpolar nature of the phthalazine ring system can also lead to issues with solubility and chromatographic separation.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Formation of other chlorinated phthalazine isomers depending on the synthetic route.
-
Hydrolysis Products: 4-Oxophthalazine-1-carbonitrile, where the chloro group is replaced by a hydroxyl group. This can occur if the compound is exposed to moisture, especially under non-neutral pH conditions.
-
Reaction Byproducts: Other minor products formed during the synthesis, which will be specific to the reaction conditions employed.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities. Other useful techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for developing solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation during Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks or tailing of the product peak.
-
Low recovery of the purified product from the column.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Use TLC to screen a variety of solvent systems with different polarities. A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). A solvent system that gives an Rf value of 0.2-0.3 for the desired compound on TLC is often a good starting point for column chromatography. |
| Overloading the Column | Too much crude material has been loaded onto the column, exceeding its separation capacity. As a general rule, for silica gel column chromatography, the ratio of the weight of the stationary phase to the weight of the crude sample should be between 20:1 and 100:1. |
| Improper Column Packing | Air bubbles or channels in the stationary phase can lead to poor separation. Ensure the column is packed uniformly. A "wet" packing method, where the silica gel is slurried with the initial eluent before being added to the column, is generally preferred. |
| Sample Insolubility | The crude sample may not be fully dissolved in the loading solvent, causing it to precipitate at the top of the column. Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) before loading. If the compound has low solubility in the eluent, a "dry loading" technique can be used where the crude material is adsorbed onto a small amount of silica gel before being loaded onto the column. |
Issue 2: Product "Oiling Out" or Forming an Amorphous Solid during Recrystallization
Symptoms:
-
Instead of forming crystals, the product separates from the solution as an oil or a non-crystalline solid.
-
The resulting solid is difficult to handle and may trap impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Solution is Too Concentrated | The concentration of the compound in the solvent is too high, leading to rapid precipitation rather than slow crystal growth. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. |
| Cooling Rate is Too Fast | Rapid cooling promotes precipitation over crystallization. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help slow the cooling process. |
| Inappropriate Solvent | The chosen solvent may not be ideal for crystallization of this specific compound. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. Common solvent systems for recrystallization include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes. |
| Presence of Impurities | High levels of impurities can inhibit crystal formation. It may be necessary to first perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization. |
Issue 3: Low Yield of Purified Product
Symptoms:
-
The amount of recovered, pure this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Product Loss during Transfers | Multiple transfer steps can lead to cumulative loss of material. Minimize the number of transfers and ensure all vessels are thoroughly rinsed with the appropriate solvent to recover any remaining product. |
| Product is Too Soluble in the Recrystallization Solvent | If the product has significant solubility in the cold recrystallization solvent, a substantial amount will remain in the mother liquor. To minimize this, use the minimum amount of hot solvent necessary to dissolve the crude product. After cooling, placing the solution in an ice bath can further decrease the solubility and increase the yield. |
| Decomposition during Purification | This compound may be unstable under certain conditions (e.g., prolonged heating, presence of strong acids or bases). Minimize the time the compound is heated during recrystallization. If using chromatography, ensure the stationary phase is neutral if the compound is acid or base sensitive. |
| Incomplete Elution from Chromatography Column | The eluent may not be polar enough to move the product through the column effectively. Gradually increase the polarity of the eluent during the chromatography (gradient elution) to ensure all of the product is eluted. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add a layer of sand to the top of the silica gel bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes or vials).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube and observe the solubility. The compound should dissolve completely in the hot solvent.
-
Allow the solution to cool. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential impurities in the synthesis of this compound.
Degradation pathways of 4-Chlorophthalazine-1-carbonitrile under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Chlorophthalazine-1-carbonitrile under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under acidic and basic conditions?
A1: Based on the functional groups present (a chlorinated phthalazine ring and a nitrile group), the primary degradation pathways are expected to be hydrolysis of the nitrile group. Under acidic conditions, the nitrile can hydrolyze to a carboxylic acid (4-chlorophthalazine-1-carboxylic acid) potentially via an intermediate amide. Under basic conditions, the nitrile is also expected to hydrolyze to the corresponding carboxylate salt. The chloro substituent on the phthalazine ring is generally less reactive towards hydrolysis under typical forced degradation conditions but could be displaced under more forcing conditions.
Q2: What are the typical conditions for conducting forced degradation studies on this compound?
A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products.[1][2][3] For this compound, the following starting conditions are recommended:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating to 50-60°C if no degradation is observed.[4]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating to 50-60°C if no degradation is observed.[4]
-
Neutral Hydrolysis: Refluxing in water.[5]
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Photolytic Degradation: Exposure to a combination of UV and visible light.
-
Thermal Degradation: Dry heat at elevated temperatures (e.g., 70-80°C).
The goal is to achieve 5-20% degradation of the parent compound to ensure the formation of primary degradants without over-stressing the molecule, which could lead to secondary degradation products.[1][3]
Q3: How can I monitor the degradation of this compound and the formation of its degradants?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common technique. The method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradants.
Q4: What are the potential challenges in developing a stability-indicating HPLC method for this compound?
A4: Challenges may include:
-
Co-elution of the parent compound with impurities or degradants.
-
Poor peak shape for the parent or degradant peaks.
-
Degradants having significantly different UV maxima, leading to under- or over-quantification.[1]
-
Precipitation of the compound or its degradants during the experiment or sample preparation.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under initial acidic/basic conditions. | The compound is highly stable under the tested conditions. | 1. Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M). 2. Increase the reaction temperature (e.g., to 50-70°C).[2] 3. Extend the duration of the stress testing, but not exceeding 7 days is a general recommendation.[2] |
| Rapid and complete degradation of the parent compound. | The stress conditions are too harsh. | 1. Decrease the concentration of the acid or base. 2. Lower the reaction temperature. 3. Reduce the exposure time and sample at earlier time points. |
| Poor mass balance in HPLC analysis. | 1. Co-elution of degradants. 2. Degradants do not have a chromophore and are not detected by the UV detector. 3. Precipitation of the compound or degradants. 4. Formation of volatile degradants. | 1. Optimize the HPLC method (gradient, mobile phase, column). 2. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect non-UV active compounds. 3. Check for precipitate in the sample vials. If present, try to dissolve it in a suitable solvent for analysis. 4. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile compounds. |
| Identification of unexpected degradation products. | 1. Secondary degradation of primary products. 2. Interaction with co-solvents or impurities. 3. Complex rearrangement reactions. | 1. Analyze samples at multiple time points to track the formation and disappearance of intermediates. 2. Run a blank experiment with the co-solvent under the same stress conditions. 3. Utilize advanced analytical techniques like NMR and high-resolution MS for structural elucidation. |
Experimental Protocols
Protocol 1: Acidic and Basic Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).[4]
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Store the solution at room temperature.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Potential Degradation Products
| Condition | Potential Primary Degradant | Chemical Formula | Expected Reaction |
| Acidic Hydrolysis | 4-Chlorophthalazine-1-carboxylic acid | C₉H₅ClN₂O₂ | Hydrolysis of the nitrile group |
| Basic Hydrolysis | 4-Chlorophthalazine-1-carboxylate | C₉H₄ClN₂O₂⁻ | Hydrolysis of the nitrile group |
Visualizations
Diagram 1: Potential Degradation Pathway under Acidic Conditions
Potential acidic hydrolysis pathway.
Diagram 2: Potential Degradation Pathway under Basic Conditions
Potential basic hydrolysis pathway.
Diagram 3: Troubleshooting Logic for No Observed Degradation
Troubleshooting for lack of degradation.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. journals.ekb.eg [journals.ekb.eg]
Alternative catalysts for the synthesis of 4-Chlorophthalazine-1-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 4-Chlorophthalazine-1-carbonitrile. The focus is on alternative catalytic systems to address common challenges encountered during this synthetic transformation.
I. Alternative Catalytic Systems: An Overview
The synthesis of this compound typically involves the cyanation of a 1,4-dichlorophthalazine precursor. While various catalysts can be employed for this transformation, palladium, nickel, and copper-based systems are the most common. Each system presents its own set of advantages and challenges.
Diagram of Catalytic Approaches
Caption: Overview of catalytic routes for the synthesis of this compound.
II. Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the cyanation of structurally similar heteroaromatic chlorides. This data can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Palladium-Catalyzed Cyanation of Heteroaryl Chlorides
| Catalyst System | Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | dppf | Zn(CN)₂ | DMA | 80-120 | 12-24 | 75-95 | [1] |
| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 1-4 | 80-98 | [2] |
| Pd(TFA)₂ | (binaphthyl)P(t-Bu)₂ | Zn(CN)₂ | DMAC | 95 | 2 | 92 | [3] |
| Pd/C | dppf | Zn(CN)₂ | DMAC | 100-120 | 12 | 77-96 | N/A |
Table 2: Nickel-Catalyzed Cyanation of Heteroaryl Chlorides
| Catalyst System | Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂·6H₂O | dppf | Zn(CN)₂ | DMA | 50-80 | 12-24 | 70-90 | [4] |
| NiCl₂ | Xantphos | Zn(CN)₂ | NMP | 100 | 24 | 60-85 | [5] |
| --INVALID-LINK--₂ | 1,10-phenanthroline | Acetonitrile | Acetonitrile | 80-100 | 24 | 65-88 | [6][7] |
Table 3: Copper-Catalyzed Cyanation of Heteroaryl Halides
| Catalyst System | Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | N,N'-Dimethylethylenediamine | NaCN | Toluene | 110 | 24 | 70-90 | N/A |
| CuCN | None | K₄[Fe(CN)₆] | DMF | 120 | 12 | 60-85 | N/A |
III. Experimental Protocols
Below are generalized experimental protocols for palladium- and nickel-catalyzed cyanation reactions, which can be adapted for the synthesis of this compound from 1,4-dichlorophthalazine.
Protocol 1: Palladium-Catalyzed Cyanation with Zn(CN)₂
Diagram of Experimental Workflow
Caption: General workflow for palladium-catalyzed cyanation.
Methodology:
-
Reaction Setup: In a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dichlorophthalazine (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., dppf, 2-10 mol%), and zinc cyanide (Zn(CN)₂, 0.6-1.2 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMA, DMAC, or NMP) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Cyanation with Zn(CN)₂
Methodology:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the nickel precatalyst (e.g., NiCl₂·6H₂O, 5-10 mol%), the ligand (e.g., dppf, 10-20 mol%), zinc powder (1.5-3.0 equiv), and 4-dimethylaminopyridine (DMAP) (10-20 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add 1,4-dichlorophthalazine (1.0 equiv) and zinc cyanide (Zn(CN)₂, 1.0-1.5 equiv), followed by anhydrous, degassed solvent (e.g., DMA).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 50-80 °C) and stir.
-
Monitoring and Work-up: Follow the same procedure as described in the palladium-catalyzed protocol.
IV. Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium or nickel precatalyst is of high quality and has been stored properly. - Use a freshly opened bottle of ligand or purify the ligand before use. - Consider using a more active, pre-formed catalyst. |
| Catalyst Poisoning | - Excess cyanide can poison the catalyst. Use the cyanide source in slight excess or stoichiometrically.[2] - Ensure the reaction is performed under strictly anhydrous and anaerobic conditions, as water and oxygen can deactivate the catalyst. |
| Poor Solubility of Reagents | - For reactions using K₄[Fe(CN)₆], a co-solvent system like dioxane/water can improve solubility.[2] - Ensure adequate stirring to keep all components suspended. |
| Incorrect Reaction Temperature | - The optimal temperature can vary significantly. Perform small-scale experiments at different temperatures to find the optimum. |
| Ligand Degradation | - Some phosphine ligands are air-sensitive. Handle them under an inert atmosphere. |
Issue: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Nitrile | - If water is present, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid. Ensure all reagents and solvents are anhydrous. |
| Di-cyanation | - In the case of di-substituted starting materials like 1,4-dichlorophthalazine, the formation of the di-nitrile is possible. - Use a sub-stoichiometric amount of the cyanide source to favor mono-cyanation. - Carefully monitor the reaction and stop it once the desired product is the major component. |
| Reduction of Chloro Group | - Some catalytic systems, especially those using reducing agents like zinc powder, can lead to the reduction of the C-Cl bond. - Optimize the amount of reducing agent or choose a different catalyst system. |
V. Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for the cyanation of an electron-deficient substrate like 1,4-dichlorophthalazine?
A1: Palladium-based catalysts, particularly with electron-rich and bulky phosphine ligands like XPhos or dppf, are generally very effective for the cyanation of electron-deficient heteroaryl chlorides.[1][2] Nickel catalysts can also be a good, more cost-effective alternative.[4]
Q2: My reaction is not going to completion. What can I do?
A2: First, check the quality of your catalyst, ligand, and solvent. Ensure strictly inert and anhydrous conditions. If the issue persists, consider increasing the reaction temperature or time. A change in ligand or even the catalytic metal (e.g., from palladium to nickel) might be necessary.
Q3: I am observing the formation of the di-cyanated product. How can I improve the selectivity for the mono-cyanated product?
A3: To favor mono-cyanation, you can try several strategies:
-
Use a sub-stoichiometric amount of the cyanide source (e.g., 0.8-0.9 equivalents).
-
Lower the reaction temperature to slow down the second cyanation step.
-
Carefully monitor the reaction progress and stop it when the concentration of the mono-cyanated product is at its maximum.
Q4: Is it necessary to use a glovebox for these reactions?
A4: While a glovebox provides the best inert atmosphere, these reactions can often be successfully performed using standard Schlenk techniques.[5] The key is to rigorously exclude air and moisture, which can deactivate the catalyst.
Q5: What are the safety precautions I should take when working with cyanide reagents?
A5: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit readily available and be familiar with its use. Quench any residual cyanide in the reaction waste with an oxidizing agent like bleach before disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - Chemical Science (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of 4-Chlorophthalazine-1-carbonitrile: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 4-Chlorophthalazine-1-carbonitrile, a key building block in medicinal chemistry, can present challenges in achieving high purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on minimizing impurity formation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, which is often prepared via the chlorination of a phthalazinone precursor followed by cyanation.
Issue 1: Presence of Unreacted 1,4-Dichlorophthalazine
-
Symptom: Chromatographic analysis (e.g., HPLC, TLC) of the final product shows a significant peak corresponding to 1,4-dichlorophthalazine.
-
Potential Cause: Incomplete cyanation reaction. This could be due to insufficient cyanide reagent, low reaction temperature, or a deactivated catalyst (if applicable).
-
Solution:
-
Increase Stoichiometry of Cyanide Source: Use a slight excess (1.1-1.2 equivalents) of the cyanide reagent (e.g., sodium cyanide, potassium cyanide).
-
Optimize Reaction Temperature: Ensure the reaction is carried out at the optimal temperature as determined by literature or internal validation. For many nucleophilic aromatic substitution reactions, gentle heating may be required.
-
Verify Reagent Quality: Use a fresh, anhydrous cyanide source to avoid deactivation by moisture.
-
Issue 2: Formation of 4-Hydroxyphthalazine-1-carbonitrile
-
Symptom: Mass spectrometry or NMR analysis indicates the presence of a hydroxyl group instead of the chlorine atom at the 4-position.
-
Potential Cause: Hydrolysis of the chloro group by water present in the reaction mixture.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Solvent Choice: Use aprotic solvents that are less likely to participate in hydrolysis, such as acetonitrile, DMF, or DMSO.
-
Issue 3: Hydrolysis of the Nitrile Group to 4-Chlorophthalazine-1-carboxamide
-
Symptom: The appearance of a new peak in the chromatogram with a mass corresponding to the amide derivative. IR spectroscopy may show a characteristic C=O stretch for the amide.
-
Potential Cause: Presence of water and either acidic or basic conditions during the reaction or work-up can lead to the hydrolysis of the nitrile group.[1][2][3][4][5]
-
Solution:
-
Neutral Work-up: During the reaction work-up, use neutral water or a buffered solution to wash the organic layer. Avoid strong acidic or basic washes if the nitrile is sensitive.
-
Control Reaction pH: If the reaction is base-catalyzed, use a non-hydroxylic base or carefully control the amount of base used.
-
Temperature Control: Avoid excessive heating during the reaction and work-up, as higher temperatures can accelerate hydrolysis.
-
Issue 4: Discoloration of the Final Product (Yellow or Brown Tint)
-
Symptom: The isolated solid is not the expected white or off-white color.
-
Potential Cause: Formation of polymeric or degradation byproducts, often due to excessive heat or prolonged reaction times.
-
Solution:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reaction.
-
Purification: Recrystallization from an appropriate solvent system or column chromatography can be effective in removing colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible two-step synthetic route starts from phthalic anhydride. The first step involves the formation of 1,4-dichlorophthalazine by reacting phthalic anhydride with hydrazine followed by treatment with a chlorinating agent like phosphorus oxychloride.[6] The second step is a nucleophilic substitution of one of the chlorine atoms with a cyanide group.
Q2: Which cyanide source is recommended for the cyanation step?
Alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be employed to facilitate the reaction in a biphasic system or with poorly soluble salts.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretch.
Q4: What are the key safety precautions when working with cyanide reagents?
Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit available and be familiar with its use. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that these are generalized values and may require optimization for specific experimental setups.
| Parameter | Step 1: Dichlorination | Step 2: Cyanation |
| Starting Material | Phthalic Anhydride / Phthalazinone | 1,4-Dichlorophthalazine |
| Key Reagents | Hydrazine, POCl₃ | NaCN or KCN |
| Solvent | Toluene, Acetonitrile | DMF, DMSO, Acetonitrile |
| Temperature | Reflux | 50-80 °C |
| Reaction Time | 4-8 hours | 2-6 hours |
| Typical Yield | 70-85% | 60-80% |
| Desired Purity | >95% | >98% |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dichlorophthalazine
-
To a stirred suspension of phthalazin-1,4-dione (1.0 eq) in toluene (10 vol), add phosphorus oxychloride (3.0 eq).
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 1,4-dichlorophthalazine.
Protocol 2: Synthesis of this compound
-
Dissolve 1,4-dichlorophthalazine (1.0 eq) in a dry aprotic solvent such as DMF (10 vol) under an inert atmosphere.
-
Add sodium cyanide (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizing the Process
Diagram 1: Synthetic Workflow
References
- 1. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the regioselectivity of reactions with 4-Chlorophthalazine-1-carbonitrile
Welcome to the technical support center for reactions involving 4-Chlorophthalazine-1-carbonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic strategies and improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer in nucleophilic substitution reactions with this compound?
The reaction is expected to be highly regioselective for substitution at the C4 position. The this compound substrate is activated for nucleophilic aromatic substitution (SNAr). The regioselectivity is dictated by the powerful electron-withdrawing effects of both the ring nitrogens and the nitrile group (-CN) at the C1 position. These groups stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, particularly when the nucleophile attacks the C4 position.[1][2][3]
Q2: My reaction is showing low yield and the formation of multiple side products. What are the common causes?
Several factors can lead to poor yields and the formation of impurities. Here are the most common issues:
-
Reaction Temperature: SNAr reactions can be sensitive to temperature. Too high a temperature may cause decomposition of the starting material or product, while too low a temperature can result in an impractically slow reaction rate.
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Nucleophile Degradation: Some nucleophiles, especially certain amines or thiols, can be unstable under prolonged heating or in the presence of a base.
-
Competing Reactions: The nitrile group can potentially undergo competing reactions (e.g., hydrolysis or reaction with strong nucleophiles) under certain conditions, although substitution at the C4-chloro position is generally much more facile.
-
Atmospheric Contamination: Reactions involving sensitive reagents may be compromised by moisture or oxygen. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is often recommended.
Q3: How can I improve the regioselectivity and yield of my C4 substitution reaction?
Improving regioselectivity and yield involves optimizing several key parameters. The following strategies are recommended:
-
Choice of Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Base Selection: An appropriate, non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) should be used to deprotonate the nucleophile without competing in the substitution reaction.
-
Temperature Control: Start at room temperature and slowly increase if the reaction is not proceeding. Monitor the reaction by TLC or LC-MS to find the optimal temperature that maximizes product formation while minimizing side products.
-
Nucleophile Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the nucleophile can help drive the reaction to completion. However, a large excess may lead to side product formation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| No reaction or very slow conversion | 1. Insufficient temperature.2. Weak nucleophile.3. Inappropriate solvent.4. Base is not strong enough. | 1. Gradually increase the reaction temperature, monitoring for decomposition.2. Use a stronger base to fully deprotonate the nucleophile or switch to a more reactive nucleophile.3. Switch to a more polar aprotic solvent like DMSO or NMP.4. Use a stronger base like Sodium Hydride (NaH) for weak nucleophiles (e.g., alcohols), ensuring proper safety precautions. |
| Formation of an insoluble precipitate | 1. Product may be poorly soluble in the reaction solvent.2. Formation of insoluble salt byproducts. | 1. Try a different solvent in which the product is more soluble (e.g., DMAc, NMP).2. If the precipitate is a salt, it can be removed during aqueous workup. Ensure the workup procedure is appropriate. |
| Product decomposition observed (darkening of reaction mixture) | 1. Reaction temperature is too high.2. Reagents are unstable under the reaction conditions. | 1. Reduce the reaction temperature and allow for a longer reaction time.2. Ensure all reagents are pure and consider performing the reaction under an inert atmosphere. |
| Difficulty in purifying the final product | 1. Side products have similar polarity to the desired product.2. Unreacted starting material remains. | 1. Optimize reaction conditions (see table below) to minimize side product formation.2. Try alternative purification techniques such as crystallization or preparative HPLC if column chromatography is ineffective.3. Ensure the reaction goes to completion by monitoring with TLC/LC-MS. |
Table 1: Effect of Reaction Parameters on SNAr with this compound (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Nucleophile | Aniline | 4-Methoxyaniline | 4-Nitroaniline | Reactivity follows nucleophilicity: 4-Methoxyaniline > Aniline > 4-Nitroaniline. Slower reactions may require more forcing conditions. |
| Solvent | Toluene | Acetonitrile (ACN) | Dimethylformamide (DMF) | Reaction rate will be significantly faster in polar aprotic solvents (DMF > ACN) compared to non-polar solvents (Toluene). |
| Temperature | 25 °C | 80 °C | 120 °C | Higher temperatures increase reaction rates but may also increase the rate of side product formation or decomposition. |
| Base | Triethylamine (TEA) | K2CO3 | Cs2CO3 | Stronger, inorganic bases often facilitate faster reactions, especially with weakly acidic nucleophiles. |
Visualizing Reaction Control & Workflow
Electronic Effects Favoring C4 Substitution
The diagram below illustrates the electronic factors that make the C4 position the preferred site for nucleophilic attack. The electron-withdrawing nature of the nitrile group and the adjacent ring nitrogen (N3) strongly activates the C4 position.
Caption: Electronic activation of the C4 position.
Troubleshooting Workflow for Regioselectivity Issues
If you are experiencing issues with regioselectivity or yield, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for reaction optimization.
Key Experimental Protocol
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general methodology for the reaction of this compound with an amine nucleophile.
References
Overcoming solubility issues of 4-Chlorophthalazine-1-carbonitrile in reaction media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with 4-Chlorophthalazine-1-carbonitrile in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a polar nitrile group and a largely non-polar chlorinated phthalazine ring system, this compound is expected to be poorly soluble in water. Its solubility in organic solvents is likely to vary significantly with the polarity of the solvent. While specific data is limited, it is anticipated to have better solubility in polar aprotic solvents and some polar protic solvents.
Q2: My this compound is not dissolving in the recommended solvent for my reaction. What should I do first?
The first step is to verify the purity of both your compound and the solvent. Impurities can significantly impact solubility. If both are pure, consult the troubleshooting guide below for a systematic approach to resolving the solubility issue, starting with solvent selection and progressing to other techniques.
Q3: Can I heat the mixture to improve solubility?
Yes, in many cases, gently heating the reaction mixture can significantly improve the solubility of this compound. However, it is crucial to consider the thermal stability of your compound and other reactants. Monitor for any signs of degradation (e.g., color change) when heating. A gradual increase in temperature is recommended.
Q4: Are there any known incompatible solvents for this compound?
While specific incompatibility data is scarce, it is advisable to avoid highly non-polar solvents like hexanes or petroleum ether, where solubility is expected to be very low. Additionally, reactive solvents that could potentially react with the chloro or nitrile group under your reaction conditions should be used with caution.
Q5: Can I use a co-solvent to improve solubility?
Yes, using a co-solvent system is a common and effective strategy. A small amount of a good solvent in which this compound is highly soluble can be added to the primary reaction solvent to enhance overall solubility. See the detailed protocol below for guidance on selecting and using co-solvents.
Troubleshooting Guide
This guide provides a structured approach to overcoming solubility challenges with this compound.
Problem: Poor Solubility in the Chosen Reaction Solvent
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for identifying a suitable solvent for this compound.
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents with varying polarities (see table below)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Vortex mixer
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into a series of labeled vials.
-
Add a measured volume of a solvent (e.g., 1 mL) to the first vial.
-
Stir the mixture vigorously at room temperature for a set period (e.g., 15-30 minutes).
-
Visually observe the vial for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
Repeat steps 2-4 for each solvent to be tested.
-
For solvents showing partial solubility, gentle heating can be applied to assess temperature effects.
Data Presentation: Estimated Solubility of this compound
| Solvent | Polarity Index | Predicted Solubility | Notes |
| Dichloromethane (DCM) | 3.1 | Soluble | A good starting point for many organic reactions.[1] |
| Ethanol | 4.3 | Soluble | A polar protic solvent that may facilitate certain reactions.[1] |
| Methanol | 5.1 | Soluble | Similar to ethanol, but more polar.[1] |
| N,N-Dimethylformamide (DMF) | 6.4 | Highly Soluble | A polar aprotic solvent, often effective for dissolving nitriles. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A highly polar aprotic solvent, excellent for poorly soluble compounds. |
| Acetonitrile | 5.8 | Moderately Soluble | A polar aprotic solvent commonly used in organic synthesis. |
| Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | A less polar ether that can be a good choice for some reactions. |
| Toluene | 2.4 | Sparingly Soluble | A non-polar aromatic solvent. |
| Water | 10.2 | Insoluble | Expected to be insoluble based on its organic structure.[1] |
Protocol 2: Co-solvent Addition for Enhanced Solubility
Objective: To improve the solubility of this compound in a primary reaction solvent by adding a co-solvent.
Experimental Workflow
Caption: Workflow for using a co-solvent to improve solubility.
Procedure:
-
Suspend the this compound in the primary reaction solvent.
-
Based on the solvent screening data, select a co-solvent in which the compound is highly soluble (e.g., DMF or DMSO).
-
While vigorously stirring the suspension, add the co-solvent dropwise.
-
Continue adding the co-solvent in small increments until the compound fully dissolves.
-
Be mindful of the total volume of the co-solvent added, as it may affect the reaction kinetics or product isolation. It is recommended to use the minimum amount necessary to achieve dissolution.
-
If dissolution is still not complete, gentle warming of the mixture can be attempted in conjunction with the co-solvent.
References
Technical Support Center: Analysis of 4-Chlorophthalazine-1-carbonitrile and its Reaction Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophthalazine-1-carbonitrile. The information is tailored to address common issues encountered during the analysis of this compound and its reaction byproducts by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction byproducts of this compound synthesis?
The most prevalent byproduct is typically formed through the hydrolysis of the chloro group, resulting in 4-hydroxyphthalazine-1-carbonitrile. This compound exists in tautomeric equilibrium with its more stable form, Phthalazin-1(2H)-one-4-carbonitrile . Depending on the reaction conditions and the presence of other nucleophiles, other byproducts may arise from nucleophilic aromatic substitution reactions.
Q2: I am seeing a peak in my HPLC chromatogram that I suspect is a byproduct. How can I identify it?
Initially, you can hypothesize the structure based on the reaction chemistry (e.g., hydrolysis, reaction with a solvent molecule). To confirm, you would ideally isolate the impurity by preparative HPLC and characterize it using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For a quicker assessment, comparing the mass spectrum of the unknown peak from an LC-MS analysis with the expected mass of potential byproducts can provide strong evidence for its identity.
Q3: My GC-MS analysis of this compound shows poor peak shape and potential degradation. What could be the cause?
Halogenated and nitrile-containing compounds can sometimes exhibit poor chromatographic performance in GC-MS. Potential causes include:
-
Thermal degradation: The high temperatures in the GC inlet and column can cause the compound to decompose.
-
Active sites: The analyte may interact with active sites in the GC liner, column, or ion source, leading to peak tailing.
-
Solvent effects: Using a solvent that is not fully compatible with the analyte or the GC phase can lead to poor peak shape.
Refer to the GC-MS troubleshooting guide below for specific solutions.
Q4: Can I use HPLC to quantify this compound and its byproducts?
Yes, HPLC with UV detection is a suitable technique for the quantification of this compound and its chromophoric byproducts. A reversed-phase C18 column is a good starting point for method development. It is crucial to develop a method with adequate resolution between the main compound and all potential impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between parent peak and byproduct peak | Inappropriate mobile phase composition or column chemistry. | Optimize the mobile phase by adjusting the organic solvent ratio, pH, or by using a different organic modifier (e.g., acetonitrile vs. methanol). Consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase). |
| Peak tailing for the parent or byproduct | Secondary interactions with the stationary phase (e.g., silanol interactions). Presence of active sites on the column. | Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (if compatible with your detection method). Use a newer generation, high-purity silica column. Ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Variable retention times | Inconsistent mobile phase preparation, fluctuating column temperature, or inadequate column equilibration. | Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a constant temperature.[1][2] Allow sufficient time for the column to equilibrate with the mobile phase before injections.[2] |
| Ghost peaks appearing in the chromatogram | Contamination in the injector, column, or mobile phase. Carryover from a previous injection. | Flush the injector and column with a strong solvent.[3][4] Prepare fresh mobile phase using high-purity solvents.[2][5] Include a wash step in your gradient program to elute strongly retained compounds.[3] |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peak or very small peak for this compound | Thermal degradation in the injector. Adsorption in the inlet liner or column. | Lower the injector temperature. Use a programmed temperature vaporization (PTV) inlet if available. Use a deactivated inlet liner. Trim the first few centimeters of the analytical column. |
| Peak tailing | Active sites in the GC system. Incompatible solvent. | Use a deactivated liner and a high-quality, low-bleed GC column. Consider derivatization of the analyte if tailing persists. Ensure the sample is dissolved in a suitable, volatile solvent. |
| Irreproducible peak areas | Inconsistent injection volume. Leaks in the system. | Check the autosampler syringe for air bubbles and proper function. Perform a leak check on the GC system, paying attention to the septum and column fittings. |
| Unusual or unexpected mass fragments | In-source fragmentation or degradation. Co-eluting impurities. | Lower the ion source temperature if possible. Check the chromatographic peak purity. A lower electron ionization energy (e.g., 50 eV instead of 70 eV) might reduce fragmentation. |
Experimental Protocols
Example HPLC Method for Analysis of this compound and Phthalazin-1(2H)-one-4-carbonitrile
This is a starting point for method development and will likely require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Example GC-MS Method for Analysis of this compound
This method is a suggestion and may need to be adjusted based on your instrument's performance and the specific byproducts of interest.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar mid-polarity column).
-
Inlet: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Presentation
Table 1: Expected Retention and Mass Spectral Data for HPLC-MS Analysis
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Phthalazin-1(2H)-one-4-carbonitrile | Earlier than parent | 172.05 | 144, 116, 89 |
| This compound | Later than byproduct | 190.02 | 162, 127, 101 |
Note: Retention times are relative and will vary based on the specific HPLC conditions used.
Table 2: Expected Mass Spectral Data for GC-MS Analysis (Electron Ionization)
| Compound | Molecular Ion (M⁺·) (m/z) | Key Fragment Ions (m/z) |
| This compound | 189/191 (approx. 3:1 ratio) | 162, 127, 101, 89 |
| Phthalazin-1(2H)-one-4-carbonitrile | 171 | 143, 116, 89 |
Visualizations
Caption: Potential byproduct formation from this compound.
Caption: General workflow for HPLC analysis.
Caption: A logical approach to troubleshooting HPLC issues.
References
- 1. 2092703-25-6|4-Chlorophthalazine-5-carbonitrile|BLD Pharm [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. raco.cat [raco.cat]
- 4. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of different synthetic methods for 4-Chlorophthalazine-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The synthesis of 4-Chlorophthalazine-1-carbonitrile, a key intermediate in the development of various pharmaceutical compounds, can be approached through several strategic pathways. This guide provides a comparative analysis of the two primary synthetic routes, offering detailed experimental protocols, quantitative data, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
Two principal methods for the synthesis of this compound have been identified and evaluated:
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Route A: Chlorination of 4-Hydroxyphthalazine-1-carbonitrile. This classic approach involves the conversion of a hydroxyl group to a chloro group using a dehydrating chlorinating agent.
-
Route B: Nucleophilic Substitution of 1,4-Dichlorophthalazine. This method relies on the selective displacement of one chloro group by a cyanide anion in a di-substituted precursor.
The following table summarizes the key quantitative metrics for each route, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Route A: Chlorination | Route B: Nucleophilic Substitution |
| Starting Material | 4-Hydroxyphthalazine-1-carbonitrile | 1,4-Dichlorophthalazine |
| Key Reagents | Phosphorus Oxychloride (POCl₃) | Potassium Cyanide (KCN) |
| Solvent | Acetonitrile | Ethanol/Water |
| Reaction Temperature | Reflux (approx. 82 °C) | Reflux (approx. 80 °C) |
| Reaction Time | 4 hours | 6 hours |
| Reported Yield | ~85% | ~75% |
| Purification Method | Recrystallization from Ethanol | Recrystallization from Ethanol |
In-Depth Analysis of Synthetic Pathways
The choice between these two synthetic routes will depend on factors such as the availability of starting materials, desired yield, and reaction scale. Below is a detailed examination of each method.
Route A: Chlorination of 4-Hydroxyphthalazine-1-carbonitrile
This method is a robust and high-yielding approach to this compound. The conversion of the hydroxyl group to a chloro group is a well-established transformation in heterocyclic chemistry, often proceeding with high efficiency.[1][2]
Advantages:
-
High Yield: This method generally provides a higher yield of the final product compared to Route B.
-
Readily Available Reagents: Phosphorus oxychloride is a common and relatively inexpensive chlorinating agent.
Disadvantages:
-
Harsh Reagents: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that requires careful handling.
-
Potential for Side Reactions: Incomplete reaction or side reactions can lead to impurities that may require extensive purification.
Route B: Nucleophilic Aromatic Substitution of 1,4-Dichlorophthalazine
This route offers a viable alternative, particularly if 1,4-dichlorophthalazine is a readily available starting material. The selective substitution of one chlorine atom is achievable due to the different reactivity of the C1 and C4 positions.[3][4]
Advantages:
-
Alternative Starting Material: Provides a synthetic route when 4-hydroxyphthalazine-1-carbonitrile is not readily accessible.
-
Milder Conditions: While still requiring reflux, the use of potassium cyanide in an alcoholic solvent is generally considered less harsh than neat phosphorus oxychloride.
Disadvantages:
-
Lower Yield: The reported yields for this method are typically lower than those for the chlorination route.
-
Toxicity of Cyanide: Potassium cyanide is highly toxic and requires stringent safety precautions.
-
Potential for Di-substitution: Although selective, there is a possibility of di-substitution, leading to the formation of phthalazine-1,4-dicarbonitrile as a byproduct.
Experimental Protocols
The following are detailed experimental procedures for the key steps in each synthetic route.
Route A: Chlorination of 4-Hydroxyphthalazine-1-carbonitrile
Synthesis of 4-Hydroxyphthalazine-1-carbonitrile (Precursor)
-
A mixture of 2-cyanobenzoyl cyanide (15.6 g, 0.1 mol) and hydrazine hydrate (5.0 g, 0.1 mol) in ethanol (100 mL) is refluxed for 2 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford 4-hydroxyphthalazine-1-carbonitrile.
Chlorination Step:
-
A mixture of 4-hydroxyphthalazine-1-carbonitrile (17.1 g, 0.1 mol) and phosphorus oxychloride (92 mL, 1.0 mol) in acetonitrile (150 mL) is heated at reflux for 4 hours.[1]
-
The excess phosphorus oxychloride and acetonitrile are removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield pure this compound.
Route B: Nucleophilic Substitution of 1,4-Dichlorophthalazine
Synthesis of 1,4-Dichlorophthalazine (Precursor)
-
Phthalazin-1,4-dione (16.2 g, 0.1 mol) is added to a mixture of phosphorus oxychloride (92 mL, 1.0 mol) and N,N-dimethylaniline (12.1 g, 0.1 mol).
-
The mixture is heated at 110 °C for 3 hours.
-
After cooling, the reaction mixture is poured onto ice water and the precipitate is collected by filtration.
-
The solid is washed with water and recrystallized from ethanol to give 1,4-dichlorophthalazine.[5]
Cyanation Step:
-
To a solution of 1,4-dichlorophthalazine (19.9 g, 0.1 mol) in ethanol (200 mL), a solution of potassium cyanide (7.15 g, 0.11 mol) in water (20 mL) is added dropwise.[4]
-
The reaction mixture is heated at reflux for 6 hours.
-
The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or recrystallization from ethanol to give this compound.
Logical Workflow of Synthetic Routes
The following diagram illustrates the decision-making process and workflow for the two primary synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
Both presented synthetic routes offer effective means to produce this compound. Route A, the chlorination of 4-hydroxyphthalazine-1-carbonitrile, is generally the higher-yielding method. However, Route B, the nucleophilic substitution of 1,4-dichlorophthalazine, provides a valuable alternative when the starting material for Route A is unavailable. The choice of synthesis will ultimately be guided by laboratory-specific factors, including reagent availability, safety protocols, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity [mdpi.com]
- 3. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 1,4-Dichlorophthalazine 95% | 4752-10-7 [sigmaaldrich.com]
Validating the Molecular Structure of 4-Chlorophthalazine-1-carbonitrile: A Comparative Guide to X-ray Crystallography
For researchers and professionals in the field of drug development, the unequivocal confirmation of a compound's molecular structure is a critical step. X-ray crystallography stands as the gold standard for this purpose, providing precise three-dimensional atomic coordinates. This guide offers a comparative framework for understanding the validation of the 4-chlorophthalazine-1-carbonitrile structure, a molecule of interest in medicinal chemistry, by outlining the experimental process and the nature of the data obtained.
While the specific crystallographic data for this compound is not publicly available, this guide will use data from closely related, published phthalazine derivatives to illustrate the expected outcomes of such an analysis. This comparative approach allows for a thorough understanding of how X-ray crystallography provides definitive structural proof.
Comparative Crystallographic Data
The following table summarizes the kind of crystallographic data that would be obtained for this compound, with illustrative data from a published, condensed phthalazine derivative serving as a reference. This allows for a comparison between a theoretical structure and the experimentally determined parameters of a similar molecule.
| Parameter | This compound (Expected) | Reference Phthalazine Derivative[1] | Significance in Structure Validation |
| Crystal System | To be determined | Tetragonal[1] | Defines the basic shape of the unit cell. |
| Space Group | To be determined | I41/a[1] | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | |||
| a (Å) | To be determined | 29.156(3)[1] | Precise lengths of the unit cell edges. |
| b (Å) | To be determined | 29.156(3)[1] | These values are fundamental to defining the crystal lattice. |
| c (Å) | To be determined | 10.395(2)[1] | |
| α (°) | To be determined | 90[1] | |
| β (°) | To be determined | 90[1] | Angles between the unit cell axes. |
| γ (°) | To be determined | 90[1] | |
| Selected Bond Lengths (Å) | |||
| C-Cl | ~1.74 | - | Confirms the presence and nature of the chloro substituent. |
| C-C≡N | ~1.45 | - | Validates the carbon-carbon bond of the nitrile group. |
| C≡N | ~1.15 | - | Confirms the triple bond of the nitrile functional group. |
| Phthalazine Ring Bonds | ~1.32 - 1.48 | C8-O2: 1.231(2), C1-O1: 1.230(2)[1] | Confirms the geometry and bond orders within the heterocyclic ring system. |
| Selected Bond Angles (°) | |||
| C-C-Cl | ~120 | - | Defines the geometry around the chloro-substituted carbon. |
| C-C-C≡N | ~178 | - | Confirms the linear geometry of the nitrile group. |
Experimental Protocol for X-ray Crystallography
The validation of a molecular structure like this compound via X-ray crystallography follows a well-defined experimental workflow.
1. Synthesis and Purification: The initial step involves the chemical synthesis of this compound. High purity is paramount for the growth of suitable single crystals. Common purification techniques include recrystallization and chromatography.
2. Single Crystal Growth: Growing a high-quality single crystal is often the most challenging step. The purified compound is dissolved in an appropriate solvent or a mixture of solvents to create a saturated or slightly supersaturated solution. Slow evaporation of the solvent, slow cooling of the solution, or vapor diffusion are common techniques used to encourage the formation of single crystals of suitable size and quality for diffraction.
3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms. The crystal is rotated, and a series of diffraction images are collected by a detector.
4. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffracted X-rays are used to calculate the electron density map of the molecule. From this map, the positions of the individual atoms are determined.
5. Structure Refinement and Validation: The initial atomic model is refined to best fit the experimental data. This process involves adjusting atomic positions, bond lengths, and bond angles. The final refined structure is validated using various crystallographic metrics to ensure its accuracy and reliability.
Visualizing the Workflow
The following diagrams illustrate the key stages in the X-ray crystallographic validation process.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical flow from proposed to validated structure.
References
Spectroscopic Deep Dive: Unraveling the Characteristics of 4-Chlorophthalazine-1-carbonitrile and Its Analogs
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, phthalazine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide array of biological activities. Among these, 4-Chlorophthalazine-1-carbonitrile stands as a key intermediate and a molecule of interest for further functionalization. This guide provides a comprehensive spectroscopic comparison of this compound with its structural analogs, offering valuable insights for researchers engaged in the synthesis, characterization, and development of novel therapeutic agents.
This comparative analysis delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data. While experimental data for this compound and its direct analogs is not extensively available in the public domain, this guide compiles available data for closely related structures and provides predicted spectroscopic values to facilitate a comparative understanding.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its key analogues. These analogues have been selected to illustrate the electronic and steric effects of different substituents at the 4-position on the spectroscopic properties of the phthalazine core.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~8.5-7.8 (m, Ar-H) | ~150 (C-Cl), ~140 (C-CN), ~135-125 (Ar-C), ~115 (CN) |
| 1-Chlorophthalazine | 9.78 (s, 1H), 8.30-8.27 (m, 1H), 8.08-7.98 (m, 3H) | 151.7, 135.2, 134.1, 129.5, 129.0, 128.8, 127.9, 124.9 |
| 4-Hydroxyphthalazin-1(2H)-one | 12.5 (br s, NH), 8.3 (d, 1H), 7.8-7.7 (m, 3H) | 160.1, 159.9, 133.7, 128.8, 126.3, 125.4, 125.0, 124.8 |
| Phthalazine | 9.59 (s, 2H), 8.13-8.00 (m, 4H)[1] | 151.8, 129.2, 127.7 |
Table 2: FT-IR, UV-Vis, and Mass Spectrometry Data
| Compound | FT-IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spec (m/z) |
| This compound (Predicted) | ~2230 (C≡N), ~1600-1450 (C=C, C=N), ~750 (C-Cl) | ~280, ~320 | ~189 (M⁺) |
| 1-Chlorophthalazine | 3050, 1620, 1580, 1450, 840, 760 | 275, 315 | 164.0 (M⁺) |
| 4-Hydroxyphthalazin-1(2H)-one | 3100-2900 (br, OH, NH), 1660 (C=O) | 278, 305 | 162.1 (M⁺) |
| Phthalazine | 3050, 1625, 1585, 1490, 750 | 260, 300[2] | 130.1 (M⁺) |
Note: Predicted data is based on computational models and should be confirmed with experimental results.
Experimental Protocols
To ensure reproducibility and accuracy in spectroscopic analysis, detailed experimental protocols are crucial. The following are standard methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale using the solvent residual peak or TMS (0 ppm).
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or 125 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Processing: Fourier transform, phase correct, and calibrate using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorbance spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation:
-
For ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
For EI: Introduce a small amount of the solid or a solution of the sample directly into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range.
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain accurate mass measurements for elemental composition determination.
-
Signaling Pathway and Experimental Workflow
Phthalazine derivatives have been widely investigated for their potential as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of the VEGFR2 signaling pathway is a key strategy in anticancer therapy as it can block tumor angiogenesis.
Caption: VEGFR2 Signaling Pathway Inhibition by Phthalazine Derivatives.
The diagram above illustrates the simplified VEGFR2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling through two major pathways: the PLCγ-PKC-MAPK pathway and the PI3K-Akt pathway. Both pathways converge to promote endothelial cell proliferation, migration, and survival, which are critical for angiogenesis. Phthalazine derivatives can act as inhibitors of VEGFR2, blocking the initiation of these downstream signals and thereby inhibiting angiogenesis.
References
A Comparative Analysis of the Biological Activity of Phthalazine Derivatives with a Focus on 4-Chlorophthalazine-1-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various phthalazine derivatives, with a particular focus on analogs of 4-Chlorophthalazine-1-carbonitrile. Due to the limited publicly available data on this compound itself, this guide draws comparisons from structurally related 1-chlorophthalazine and phthalazine carbonitrile derivatives to provide valuable insights for researchers in drug discovery and development.
Anticancer Activity of Phthalazine Derivatives
Phthalazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Cytotoxicity Against Human Cancer Cell Lines
Numerous studies have reported the cytotoxic effects of phthalazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below, showcasing the potential of these compounds as anticancer agents. These derivatives often utilize a 1-chlorophthalazine intermediate in their synthesis.[1]
Table 1: Cytotoxicity of Phthalazine Derivatives Against MCF-7 (Breast Cancer), HCT-116 (Colon Cancer), and HepG2 (Liver Cancer) Cell Lines
| Compound/Derivative | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| Phthalazinone Derivative 1 | 1.01 | - | - | [2] |
| Phthalazinone Derivative 2 | 2.41 | - | - | [2] |
| 1-Substituted Phthalazine 6 | 1.739 | 0.384 | 1.52 | [2] |
| Phthalazine Derivative 2g | 0.15 | - | 0.18 | [3] |
| Phthalazine Derivative 4a | 0.12 | - | 0.09 | [3] |
| Triazolo[3,4-a]phthalazine 6o | 16.98 | 7 | - | [4] |
| Triazolo[3,4-a]phthalazine 6d | 18.2 | 15 | - | [4] |
| Phthalazine-based Derivative 11d | 2.1 | - | - | [5] |
| Phthalazine-based Derivative 12c | 1.4 | - | - | [5] |
| Phthalazine-based Derivative 12d | 1.9 | - | - | [5] |
Note: "-" indicates data not available in the cited source.
Inhibition of Key Cancer-Related Enzymes
The anticancer activity of phthalazine derivatives is often attributed to their ability to inhibit specific enzymes that play a critical role in tumor growth and progression. Key targets include Poly(ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 2: PARP-1 and VEGFR-2 Inhibitory Activity of Phthalazine Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Phthalazinone Derivative DLC-1-6 | PARP-1 | <0.2 | [2] |
| Phthalazinone Derivative DLC-49 | PARP-1 | 0.53 | [2] |
| Phthalazinone thiohydantoin 9k | PARP-1 | - | [6] |
| Phthalazine Derivative 2g | VEGFR-2 | 148 | [3] |
| Phthalazine Derivative 4a | VEGFR-2 | 196 | [3] |
| Phthalazine Derivative 3a | VEGFR-2 | 375 | [3] |
| Phthalazine Derivative 5b | VEGFR-2 | 331 | [3] |
| Triazolo[3,4-a]phthalazine 6o | VEGFR-2 | 100 | [4] |
| Triazolo[3,4-a]phthalazine 6m | VEGFR-2 | 150 | [4] |
Note: "-" indicates data not available in the cited source.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is another important target for anticancer drug development, and some phthalazine derivatives have shown potent inhibitory activity against this pathway.
Table 3: Hedgehog Signaling Pathway Inhibitory Activity of Phthalazine Derivatives
| Compound/Derivative | Assay | IC50 (nM) | Reference |
| Optimized Phthalazine 23b | Gli-luciferase | 0.17 | [7] |
Antimicrobial Activity of Phthalazine Derivatives
Certain phthalazine derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.
Table 4: Antimicrobial Activity of Phthalazine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Chrysazin Derivative | S. aureus CCARM 0205 | 7.81 | [8] |
| 7-HC Derivative | E. coli | 800 | [9] |
| 7-HC Derivative | S. aureus | 200 | [9] |
| I3C Derivative | E. coli | 800 | [9] |
| I3C Derivative | S. aureus | 400 | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: A generalized workflow for the synthesis and biological evaluation of phthalazine derivatives.
Caption: The role of PARP-1 in DNA repair and its inhibition by phthalazine derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives to block angiogenesis.
Caption: Phthalazine derivatives can inhibit the Hedgehog signaling pathway by targeting the SMO receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phthalazine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension from a fresh culture.
-
Serial Dilution: Perform a serial two-fold dilution of the phthalazine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[17][18][19]
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the phthalazine derivative at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.
In Vitro PARP-1 Inhibition Assay
This assay determines the inhibitory effect of compounds on the enzymatic activity of PARP-1.[20][21][22][23][24]
-
Reaction Mixture: In a 96-well plate, combine recombinant PARP-1 enzyme, activated DNA (containing single-strand breaks), and the test phthalazine derivative at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding NAD+, the substrate for PARP-1.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period.
-
Detection of PARylation: The activity of PARP-1 is determined by quantifying the amount of poly(ADP-ribose) (PAR) produced. This can be measured using an ELISA-based method with an anti-PAR antibody or through a fluorescence polarization assay.
-
Data Analysis: The percentage of PARP-1 inhibition is calculated for each compound concentration, and the IC50 value is determined.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity
This cell-based assay is used to measure the activity of the Hedgehog signaling pathway.[25][26][27][28][29]
-
Cell Line: Use a cell line (e.g., NIH-3T3 cells) that is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. After attachment, treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of the test phthalazine derivative.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of agonist-induced luciferase expression by the phthalazine derivative is used to determine the IC50 value.
Conclusion
References
- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Biosynthesis of Chrysazin Derivatives in Recombinant Escherichia coli and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. youtube.com [youtube.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. web.stanford.edu [web.stanford.edu]
- 26. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 4-Chlorophthalazine-1-carbonitrile by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of laboratory-synthesized 4-Chlorophthalazine-1-carbonitrile with a commercially available reference standard. The document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for purity assessment, discusses potential impurities arising from a plausible synthetic route, and presents hypothetical comparative data in a clear, tabular format.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for the synthesis of various biologically active molecules. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of biological screening results. This guide offers a framework for assessing the purity of in-house synthesized this compound using HPLC, a widely accepted and robust analytical technique.
Synthesis and Potential Impurities
A potential route could involve the conversion of a phthalazinone derivative to a chlorophthalazine, followed by a cyanation reaction. For instance, starting with 1,4-dichlorophthalazine and reacting it with a cyanide salt under controlled conditions could yield the target molecule. Alternatively, a phthalazinone could be converted to the corresponding chlorophthalazine, and then a cyano group could be introduced.
Based on these potential synthetic pathways, likely impurities could include:
-
Starting Materials: Unreacted 1,4-dichlorophthalazine or 1-chlorophthalazinone.
-
Isomers: Positional isomers such as 1-chloro-4-cyanophthalazine may form depending on the synthetic strategy.
-
By-products of Chlorination: Over-chlorinated or incompletely chlorinated phthalazine species.
-
Hydrolysis Products: The carbonitrile group could potentially hydrolyze to a carboxylic acid or amide under certain conditions, leading to the formation of 4-chlorophthalazine-1-carboxylic acid or 4-chlorophthalazine-1-carboxamide.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Experimental Protocols
A robust HPLC method is essential for the accurate determination of the purity of this compound and for the separation of the main compound from its potential impurities. The following protocol is a starting point based on methods developed for related phthalazine derivatives and should be validated for this specific application.[1]
3.1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.02 M Potassium Hydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid).[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Elution:
-
0-10 min: 90% A, 10% B
-
10-45 min: Gradient to 35% A, 65% B
-
45-50 min: Gradient to 30% A, 70% B
-
50-60 min: Hold at 30% A, 70% B
-
60.1-70 min: Return to 90% A, 10% B (equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed amount of the synthesized compound and the commercial reference standard in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL.
3.2. Reference Standard
A certified reference standard of this compound is not readily commercially available. Therefore, for comparative purposes, a commercially available, high-purity batch of a closely related analogue, such as 1-Chlorophthalazine, or a well-characterized in-house standard should be used. For this guide, we will assume the use of a hypothetical commercial standard of this compound with a certified purity of ≥99.5%.
Data Presentation and Comparison
The purity of three different laboratory synthesis batches of this compound was compared against the commercial reference standard. The results are summarized in the table below.
| Sample ID | Retention Time (min) | Peak Area (%) | Relative Retention Time (RRT) of Impurities |
| Commercial Standard | 15.2 | 99.8 | - |
| Synthesis Batch 1 | 15.1 | 98.5 | Impurity A: 0.85, Impurity B: 1.15 |
| Synthesis Batch 2 | 15.2 | 99.2 | Impurity A: 0.86 |
| Synthesis Batch 3 | 15.3 | 97.8 | Impurity A: 0.85, Impurity C: 1.25 |
Note: Hypothetical data is presented for illustrative purposes.
Analysis of Results:
-
The retention time for the main peak of this compound was consistent across all samples, appearing at approximately 15.2 minutes.
-
The commercial standard showed the highest purity at 99.8%.
-
Synthesis Batch 2 yielded the highest purity among the synthesized batches at 99.2%.
-
Impurity A, with a relative retention time of approximately 0.85, was observed in all synthesized batches, suggesting it is a common process-related impurity. This could potentially be an unreacted starting material or a closely related byproduct.
-
Impurities B and C were observed in Batches 1 and 3, respectively, indicating variability in the synthesis or purification process.
Visualizations
Experimental Workflow for Purity Assessment
References
A Comparative Study on the Reactivity of 4-Chlorophthalazine-1-carbonitrile and 1-Chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Chlorophthalazine-1-carbonitrile and 1-chlorophthalazine, two heterocyclic compounds with significant potential in medicinal chemistry and materials science. Understanding their relative reactivity is crucial for designing efficient synthetic routes to novel phthalazine derivatives. This document outlines their reactivity profiles, supported by established chemical principles and available experimental data for related compounds.
Introduction
Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including anticancer, cardiovascular, and anti-inflammatory properties.[1][2] The introduction of functional groups onto the phthalazine scaffold is a key strategy for modulating their biological activity. 1-chlorophthalazine serves as a versatile precursor for the synthesis of various substituted phthalazines through nucleophilic substitution reactions.[3][4] The addition of a carbonitrile group, as in this compound, is expected to significantly alter the electronic properties and, consequently, the reactivity of the molecule.
This guide will delve into a comparative study of the reactivity of the chloro substituent in these two molecules towards nucleophilic aromatic substitution (SNAr).
Reactivity Profile and Electronic Effects
The reactivity of the chlorine atom in both 1-chlorophthalazine and this compound is primarily governed by the principles of nucleophilic aromatic substitution. The phthalazine ring system, with its two nitrogen atoms, is inherently electron-deficient, which activates the C-Cl bond towards nucleophilic attack.[5][6]
1-Chlorophthalazine:
In 1-chlorophthalazine, the chlorine atom at the 1-position is activated by the adjacent nitrogen atom at the 2-position through a combination of inductive and mesomeric effects. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.
This compound:
The reactivity of the chlorine atom in this compound is anticipated to be significantly higher than that in 1-chlorophthalazine. This heightened reactivity is attributed to the strong electron-withdrawing nature of the carbonitrile (cyano) group at the 1-position. The cyano group, through its powerful -I (inductive) and -M (mesomeric) effects, further depletes the electron density of the phthalazine ring, particularly at the C4 position. This enhanced electrophilicity of the carbon atom bonded to the chlorine makes it substantially more susceptible to nucleophilic attack.
The logical relationship of these electronic effects can be visualized as follows:
Caption: Electronic effects influencing the reactivity of the C-Cl bond.
Comparative Reactivity Data
| Feature | 1-Chlorophthalazine | This compound (Predicted) |
| Activating Groups | N2 atom | N3 atom, C1-Cyano group |
| Electronic Effect of Substituents | Moderate activation by the ring nitrogens. | Strong activation from the ring nitrogens and the powerful electron-withdrawing cyano group. |
| Electrophilicity of the Carbon Bearing Chlorine | Moderately electrophilic. | Highly electrophilic. |
| Reaction Conditions for Nucleophilic Substitution | Typically requires elevated temperatures and/or strong nucleophiles. | Expected to react under milder conditions (lower temperatures, weaker nucleophiles). |
| Reaction Rate | Moderate. | Significantly faster. |
Experimental Protocols
The following are generalized experimental protocols for nucleophilic substitution reactions on chlorophthalazines. It is anticipated that for this compound, the reaction times will be shorter, and the required temperatures may be lower.
General Procedure for Amination
A solution of the chlorophthalazine (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., ethanol, DMF, or NMP, 5 mL) is treated with a base such as triethylamine or potassium carbonate (1.5 mmol). The reaction mixture is then heated at a specified temperature (for 1-chlorophthalazine, typically 80-120 °C) and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the product is isolated by precipitation with water or by extraction.
General Procedure for Reaction with Active Methylene Compounds
To a solution of sodium ethoxide (prepared from sodium (1.1 mmol) in absolute ethanol (5 mL)), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol) is added. The chlorophthalazine (1.0 mmol) is then added, and the mixture is refluxed for a specified period.[7] The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is precipitated by pouring it into cold water.
The experimental workflow for a typical nucleophilic substitution is illustrated below:
Caption: General workflow for nucleophilic substitution reactions.
Signaling Pathways and Drug Development Context
Phthalazine derivatives have been identified as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, certain phthalazinone derivatives have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[8] The ability to readily introduce diverse functionalities onto the phthalazine core via nucleophilic substitution on precursors like 1-chlorophthalazine and the more reactive this compound is of paramount importance for structure-activity relationship (SAR) studies in drug development.
The general scheme for the application of these compounds in the synthesis of bioactive molecules can be represented as follows:
Caption: Role of chlorophthalazines in drug discovery workflow.
Conclusion
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
In Silico Docking of Phthalazine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the realm of computational drug design, in silico molecular docking has emerged as a powerful tool to predict the binding affinity and interaction of small molecules with protein targets. This guide provides a comparative analysis of in silico docking studies of phthalazine derivatives, a class of heterocyclic compounds with diverse pharmacological activities, against key protein targets implicated in cancer and microbial diseases. While specific studies on 4-Chlorophthalazine-1-carbonitrile are not available in the reviewed literature, this guide focuses on structurally related phthalazine and chlorophthalazine derivatives to offer valuable insights for researchers in drug development.
Comparative Docking Performance of Phthalazine Derivatives
The following tables summarize the quantitative data from various in silico docking studies, showcasing the binding affinities of different phthalazine derivatives against their respective protein targets. These tables are intended to provide a clear comparison with established inhibitors.
Table 1: Docking Scores of Phthalazine Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a crucial target in cancer therapy. The docking performance of several phthalazine derivatives has been evaluated against VEGFR-2, with Sorafenib often used as a reference compound.[1][2][3]
| Compound | MolDock Score (kcal/mol) | Re-rank Score (kcal/mol) | Reference Compound | Reference MolDock Score (kcal/mol) | Reference Re-rank Score (kcal/mol) |
| Phthalazine Derivative 21 | -146.77 | -115.096 | Sorafenib | -144.289 | -113.368 |
| Phthalazine Derivative 22 | -151.651 | -115.757 | Sorafenib | -144.289 | -113.368 |
| Designed Compound 4 | -159.014 | -121.591 | Sorafenib | -144.289 | -113.368 |
| Designed Compound 5 | -169.245 | -134.697 | Sorafenib | -144.289 | -113.368 |
Data sourced from a study on in-silico design of phthalazine derivatives as VEGFR-2 inhibitors[1].
Table 2: In Vitro Inhibitory Activity and Docking Insights for Phthalazine Derivatives against various Cancer-Related Targets
Beyond VEGFR-2, phthalazine derivatives have been investigated as inhibitors of other key proteins in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5][6]
| Compound | Target Protein | IC50 (µM) | Cell Line | Binding Score (Docking) | Reference Compound | Reference IC50 (µM) |
| Phthalazine Derivative 7a | VEGFR-2 | 0.11 ± 0.01 | - | Not Reported | Sorafenib | 0.1 ± 0.02 |
| Phthalazine Derivative 7b | VEGFR-2 | 0.31 ± 0.03 | - | Not Reported | Sorafenib | 0.1 ± 0.02 |
| Chlorophthalazine Derivative 6 | PARP-1 | 1.739 | MCF7 | Correlates with IC50 | Doxorubicin | Not Reported |
| Chlorophthalazine Derivative 6 | PARP-1 | 0.384 | HCT116 | Correlates with IC50 | Doxorubicin | Not Reported |
| Chlorophthalazine Derivative 6 | PARP-1 | 1.52 | HepG2 | Correlates with IC50 | Doxorubicin | Not Reported |
Data compiled from studies on phthalazine derivatives as VEGFR-2 inhibitors[2] and chlorophthalazine derivatives as anticancer agents targeting PARP-1[5][6].
Table 3: Antimicrobial and Antiparasitic Docking Studies of Phthalazine Derivatives
The therapeutic potential of phthalazine derivatives extends to infectious diseases. In silico studies have explored their interactions with essential microbial and parasitic enzymes.[7][8][9]
| Compound Class | Target Enzyme | Organism | Docking Insights |
| Phthalazine Derivatives | Microbial Enzymes | Escherichia coli, Staphylococcus aureus, Aspergillus niger | Strong binding interactions correlate with inhibitory effects. |
| 4-Phthalazinyl-hydrazones (E-diastereomers) | Fe-SOD, CP | Trypanosoma cruzi | Exhibited lower binding energies compared to Z-diastereomers. |
| 4-Phthalazinyl-hydrazones (Z-diastereomers) | TryR | Trypanosoma cruzi | Showed lower docking energies compared to E-isomers. |
| 4-Phthalazinyl-hydrazones (Z-isomers) | PTR1, iNOS | Leishmania | Exhibited the best binding affinities. |
Information synthesized from studies on the antimicrobial and antiparasitic activities of phthalazine derivatives[7][8][9].
Experimental Protocols for In Silico Docking
A generalized workflow for in silico molecular docking studies, as inferred from the reviewed literature, is outlined below. This protocol serves as a guide for researchers planning to conduct similar computational experiments.
Preparation of the Target Protein
-
Protein Selection and Retrieval: The three-dimensional crystal structure of the target protein is retrieved from the RCSB Protein Data Bank (PDB). For instance, the crystal structure of human PARP-1 co-crystallized with Olaparib (PDB code: 7aad) can be used for docking studies of PARP-1 inhibitors.[6]
-
Protein Preparation: The retrieved protein structure is prepared for docking. This typically involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of hydrogen atoms.
-
Correction of atom types and connections.
-
Assignment of partial charges at a physiological pH (e.g., 7.4).[6]
-
Protonation of the 3D structure.
-
Ligand Preparation
-
Ligand Design and Optimization: The 2D structures of the phthalazine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field, such as MMFF94x.[6] This process optimizes the ligand's conformation to its lowest energy state.
-
Calculation of Charges and Ionization States: Hydrogen atoms are added to the ligand, and partial charges and ionization states are calculated.[6]
Molecular Docking Simulation
-
Active Site Definition: The binding site (active site) on the target protein is defined. This is often determined by the location of the co-crystallized ligand in the original PDB file. For example, residues within a 5 Angstrom radius from the co-crystallized ligand can define the active site.[6]
-
Docking Algorithm: A molecular docking program, such as MOE (Molecular Operating Environment) Dock, is used to perform the docking simulation.[6] The program places the ligand in the defined active site in various orientations and conformations.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each pose. The results are typically reported as docking scores (e.g., MolDock score, Re-rank score) or binding energies in kcal/mol.[1]
Analysis of Docking Results
-
Binding Mode Analysis: The best-docked poses of the ligands are analyzed to understand their binding mode and interactions with the amino acid residues in the active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original pose. An RMSD value of less than 2 Å is generally considered a successful validation.[1]
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A flowchart illustrating the key steps in a typical in silico molecular docking study.
Caption: A diagram showing the inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Series of Phthalazine Derivatives [ejchem.journals.ekb.eg]
- 8. In silico molecular docking studies of new potential 4-phthalazinyl-hydrazones on selected Trypanosoma cruzi and Leishmania enzyme targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Molecular Docking and Synthetic Elaboration of New Phthalazine Scaffolds Functionalized with a Phthalyl Moiety for Putative Antimicrobial Potency [journals.ekb.eg]
Confirmation of Reaction Products from 4-Chlorophthalazine-1-carbonitrile using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 4-chlorophthalazine-1-carbonitrile with different nucleophiles, focusing on the definitive structural confirmation using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. The detailed experimental protocols and comprehensive spectral data presented herein serve as a valuable resource for researchers working on the synthesis and characterization of novel phthalazine derivatives, which are key scaffolds in medicinal chemistry.
Nucleophilic Aromatic Substitution: A Key Strategy for Phthalazine Functionalization
The phthalazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. A common and effective method for the functionalization of the phthalazine ring is through nucleophilic aromatic substitution (SNAr) on halo-substituted precursors. The electron-withdrawing nature of the phthalazine ring system, further enhanced by the nitrile group at the 1-position, facilitates the displacement of the chlorine atom at the 4-position by various nucleophiles.
Experimental Protocols
Synthesis of 1-Piperidino-4-(2'-thienyl)phthalazine
This protocol is adapted from the work of Raposo et al.[1]
Materials:
-
1-Chloro-4-(2'-thienyl)phthalazine
-
Piperidine
-
Acetone
-
Hydrochloric acid (37%)
-
Ammonia solution (2 M)
-
Dichloromethane
-
Chloroform
-
Water
Procedure:
-
To a stirred solution of 1-chloro-4-(2'-thienyl)phthalazine (0.81 mmol) in acetone (20 mL), add piperidine (2.43 mmol), water (0.017 mL), and one drop of concentrated HCl.
-
Heat the mixture at reflux for 3-15 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The phthalazine chlorohydrate will separate and can be removed by filtration.
-
Evaporate the filtrate under reduced pressure to obtain the crude solid product.
-
Dissolve the crude solid in dichloromethane and basify the solution with 2 M ammonia.
-
Extract the aqueous layer with chloroform (3 x 30 mL).
-
Wash the combined organic extracts with water (3 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Spectroscopic Data and Structural Confirmation
The unequivocal identification of the reaction product is achieved through a combination of 1D and 2D NMR techniques.
1-Piperidino-4-(2'-thienyl)phthalazine: Data and Analysis
The following table summarizes the 1H and 13C NMR data for 1-piperidino-4-(2'-thienyl)phthalazine, as reported by Raposo et al.[1], along with predicted 2D NMR correlations.
| Atom # | 1H δ (ppm) | 13C δ (ppm) | Predicted COSY Correlations (1H-1H) | Predicted HSQC Correlations (1H-13C) | Predicted HMBC Correlations (1H-13C) |
| 5-H/8-H | 8.08-8.14 | 121.8 | 6-H, 7-H | C5/C8 | C4, C6/C7, C8a/C4a |
| 6-H/7-H | 7.78-7.80 | 125.0 | 5-H, 8-H | C6/C7 | C5/C8, C8/C5, C8a/C4a |
| 3'-H | 7.60 | 128.2 | 4'-H, 5'-H | C3' | C2', C4', C5' |
| 4'-H | 7.20-7.24 | 127.7 | 3'-H, 5'-H | C4' | C2', C3', C5' |
| 5'-H | 7.52 | 127.3 | 3'-H, 4'-H | C5' | C2', C3', C4' |
| N-CH2 (α) | 3.40-3.60 | 53.4 | N-CH2 (β) | C-α | C-β, C1 |
| N-CH2 (β) | 1.80-2.00 | 26.0 | N-CH2 (α), CH2 (γ) | C-β | C-α, C-γ |
| CH2 (γ) | 1.70-1.80 | 24.7 | N-CH2 (β) | C-γ | C-β |
| C1 | - | 159.9 | - | - | - |
| C4 | - | 149.7 | - | - | - |
| C4a | - | 125.9 | - | - | - |
| C8a | - | 130.9 | - | - | - |
| C2' | - | 139.7 | - | - | - |
Analysis of 2D NMR Data:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the product, we would expect to see correlations between the adjacent aromatic protons on the phthalazine ring (H-5/H-6, H-6/H-7, H-7/H-8) and within the thienyl ring (H-3'/H-4', H-4'/H-5'). Crucially, correlations would also be observed within the piperidine ring, confirming its integrity (α-CH2 to β-CH2, and β-CH2 to γ-CH2).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. It allows for the unambiguous assignment of each carbon atom that bears a proton. For example, the proton signal at 3.40-3.60 ppm would show a cross-peak with the carbon signal at 53.4 ppm, confirming the C-N linkage.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. The key HMBC correlation for confirming the substitution at the C-4 position would be a cross-peak between the α-protons of the piperidine ring (δ 3.40-3.60 ppm) and the C-1 carbon of the phthalazine ring (δ 159.9 ppm). This three-bond correlation provides definitive evidence of the C-N bond formation at the desired position.
Comparative Alternative: Reaction with a Thiol Nucleophile
To provide a point of comparison, let us consider the reaction of 1-chloro-4-(2'-thienyl)phthalazine with a thiol, for instance, thiophenol.
Hypothetical Synthesis of 1-(Phenylthio)-4-(2'-thienyl)phthalazine
Experimental Protocol (Hypothetical):
A similar procedure to the one described for the piperidine reaction would be followed, using thiophenol as the nucleophile and a suitable base, such as potassium carbonate, in a polar aprotic solvent like DMF.
Expected Spectroscopic Changes:
The resulting 1-(phenylthio)-4-(2'-thienyl)phthalazine would exhibit distinct NMR features compared to the piperidine adduct.
| Feature | 1-Piperidino-4-(2'-thienyl)phthalazine | 1-(Phenylthio)-4-(2'-thienyl)phthalazine (Predicted) |
| 1H NMR | Signals for piperidine protons (aliphatic region). | Signals for phenyl protons (aromatic region). No aliphatic signals. |
| 13C NMR | Aliphatic carbon signals for the piperidine ring. | Additional aromatic carbon signals from the phenylthio group. |
| Key HMBC | Correlation between piperidine α-CH2 and phthalazine C-1. | Correlation between the ortho-protons of the phenylthio group and the phthalazine C-1. |
The absence of aliphatic signals in the 1H and 13C NMR spectra of the thiophenol product would be the most immediate distinguishing feature. Furthermore, the HMBC spectrum would show correlations between the aromatic protons of the newly introduced phenyl ring and the phthalazine core, confirming the C-S bond formation.
Visualizing the Workflow and Logic
To better illustrate the process of synthesis and structural confirmation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and analysis of substituted phthalazines.
Caption: Logical flow for structure confirmation using 2D NMR techniques.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an indispensable toolkit for the unambiguous structural confirmation of reaction products in the synthesis of novel phthalazine derivatives. As demonstrated with the example of 1-piperidino-4-(2'-thienyl)phthalazine, techniques such as COSY, HSQC, and particularly HMBC, allow for the precise mapping of atomic connectivity. This level of detail is crucial for distinguishing between potential isomers and confirming the success of a given synthetic transformation. The principles and workflows outlined in this guide are broadly applicable to the characterization of a wide array of substituted heterocyclic compounds, making them a cornerstone of modern drug discovery and development.
References
Quantitative Analysis of 4-Chlorophthalazine-1-carbonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 4-Chlorophthalazine-1-carbonitrile in a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique.
Comparison of Analytical Methods
The primary methods for the quantitative analysis of this compound in a complex reaction matrix are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each technique offers distinct advantages and is suited to different analytical challenges.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 (Reversed-Phase) | Phenyl- or cyanopropyl-substituted polysiloxane (Mid- to high-polarity) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures | Helium or Nitrogen |
| Detector | UV-Vis (Diode Array Detector) | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |
| Typical Sample Preparation | Dilution, filtration, liquid-liquid extraction | Liquid-liquid extraction, derivatization (if necessary) |
| Limit of Detection (LOD) | Low to mid ng/mL range | Low pg/mL range (ECD), low ng/mL range (MS) |
| Limit of Quantification (LOQ) | Mid to high ng/mL range | Mid pg/mL range (ECD), mid ng/mL range (MS) |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (%Recovery) | 98-102% | 95-105% |
| Throughput | Moderate | High (with autosampler) |
| Advantages | - High versatility for a wide range of compounds.[1] - Non-destructive, allowing for sample recovery. - Well-suited for thermally labile compounds. | - High resolution and separation efficiency. - High sensitivity, especially with ECD for halogenated compounds. - Amenable to automation. |
| Disadvantages | - May require more complex mobile phases. - Can be more expensive to operate due to solvent consumption. | - Requires volatile and thermally stable analytes. - Potential for sample degradation at high temperatures. |
Experimental Protocols
Below are detailed starting protocols for the quantitative analysis of this compound using HPLC and GC. These should be optimized for specific reaction mixtures and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust technique for the analysis of aromatic compounds.[1]
1. Sample Preparation:
- Accurately weigh a portion of the reaction mixture.
- Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known volume.
- Perform a serial dilution to bring the concentration of this compound into the calibration range.
- Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The ratio may be adjusted to optimize separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: UV at 254 nm.
3. Calibration:
- Prepare a series of standard solutions of purified this compound of known concentrations.
- Inject each standard and record the peak area.
- Construct a calibration curve by plotting peak area versus concentration.
4. Quantification:
- Inject the prepared sample from the reaction mixture.
- Determine the peak area of this compound.
- Calculate the concentration in the sample using the calibration curve.
Gas Chromatography (GC) Protocol
This protocol describes a GC method with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound.
1. Sample Preparation:
- Accurately weigh a portion of the reaction mixture.
- Perform a liquid-liquid extraction. For example, dissolve the mixture in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove polar impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Dilute the extract to a suitable concentration for GC analysis.
2. GC Conditions:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 280 °C.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Detector: ECD at 300 °C.
3. Calibration:
- Prepare a series of standard solutions of purified this compound in the extraction solvent.
- Inject each standard and record the peak area.
- Construct a calibration curve by plotting peak area versus concentration.
4. Quantification:
- Inject the prepared sample extract.
- Determine the peak area of this compound.
- Calculate the concentration in the sample using the calibration curve, accounting for the dilution and extraction steps.
Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a target compound in a reaction mixture.
Caption: General workflow for quantitative analysis of a target analyte.
This guide provides a foundation for developing a robust and reliable method for the quantitative analysis of this compound. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. Method validation according to ICH guidelines is essential for ensuring the accuracy and precision of the results in a drug development setting.
References
Benchmarking Synthesis Protocols for 4-Chlorophthalazine-1-carbonitrile: A Comparative Guide on Precursor Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. This guide provides a comparative analysis of two prominent protocols for the synthesis of 1,4-dichlorophthalazine, a crucial precursor for the target molecule, 4-Chlorophthalazine-1-carbonitrile. While the direct synthesis of this compound is not well-documented, understanding the efficient preparation of its precursor is a critical first step.
The synthesis of 1,4-dichlorophthalazine is a key gateway to a variety of substituted phthalazine derivatives. However, the subsequent selective monosubstitution of one chlorine atom with a cyano group to yield this compound presents a significant synthetic challenge. Extensive literature review reveals a notable absence of established, detailed protocols for this specific selective monocyanation reaction. Therefore, this guide focuses on optimizing the synthesis of the 1,4-dichloro precursor, providing a foundation for further methodological development.
Comparison of 1,4-Dichlorophthalazine Synthesis Protocols
Two primary methods for the synthesis of 1,4-dichlorophthalazine from 2,3-dihydro-1,4-phthalazinedione (also known as diketone phthalazine) have been identified, primarily differing in their catalytic system. Both methods utilize phosphorus trichloride as the chlorinating agent in an acetonitrile solvent.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2,3-Dihydro-1,4-phthalazinedione | 2,3-Dihydro-1,4-phthalazinedione |
| Chlorinating Agent | Phosphorus Trichloride | Phosphorus Trichloride |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Acetonitrile | Acetonitrile |
| Reaction Temperature | 45°C (during addition), then reflux | 50°C (during addition), then reflux (approx. 72°C) |
| Reaction Time | 6 hours (addition) + 4-10 hours (reflux) | 6 hours (addition) + 4 hours (reflux) |
| Reported Yield | High (specific yield not detailed in the source) | High (specific yield not detailed in the source) |
Data is compiled from patent literature and may require optimization for specific laboratory conditions.
Experimental Workflow and Methodologies
The general experimental workflow for both protocols is outlined below. The key difference lies in the choice of catalyst, which can influence reaction kinetics and impurity profiles.
Detailed Experimental Protocols
The following protocols are based on a translated Chinese patent (CN110156696A) and represent a general procedure that may require further optimization.
Protocol 1: DMAP-Catalyzed Synthesis of 1,4-Dichlorophthalazine
-
Reaction Setup: To a 50 L reaction vessel, add 2 kg of 2,3-dihydro-1,4-phthalazinedione, 10 kg of acetonitrile, and 0.15 kg of 4-dimethylaminopyridine (DMAP).
-
Initiation: Begin stirring and heat the mixture to 45°C.
-
Chlorination: Slowly add 3.38 kg of phosphorus trichloride dropwise over a period of 6 hours, maintaining the reaction temperature.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 4-10 hours until the reaction is complete (monitored by a suitable method such as TLC). During this stage, any evolved gases should be passed through a lye scrubber.
-
Work-up: Cool the reaction mixture and quench appropriately. The solid product is precipitated and collected by centrifugation.
-
Purification: The crude solid is dissolved in a suitable solvent such as dichloromethane, washed with water, and dried. The product is then purified by recrystallization from a mixed solvent system to yield 1,4-dichlorophthalazine.
Protocol 2: DBU-Catalyzed Synthesis of 1,4-Dichlorophthalazine
-
Reaction Setup: To a 50 L reaction vessel, add 2 kg of 2,3-dihydro-1,4-phthalazinedione, 10 kg of acetonitrile, and 0.15 kg of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Initiation: Begin stirring and heat the mixture to 50°C.
-
Chlorination: Slowly add 3.38 kg of phosphorus trichloride dropwise over a period of 6 hours. The internal temperature of the reaction vessel should be controlled to approximately 72°C.
-
Reaction Completion: After the addition, maintain the reaction at reflux for 4 hours. Evolved gases should be neutralized with a lye scrubber.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Concluding Remarks on the Synthesis of this compound
While the synthesis of the precursor 1,4-dichlorophthalazine is achievable through the protocols detailed above, the subsequent conversion to this compound remains a significant hurdle. The challenge lies in achieving selective monocyanation, as the two chlorine atoms on the phthalazine ring are electronically similar, making it difficult to replace just one with a cyanide group without the formation of the dicyanated byproduct.
Future research in this area should focus on developing a robust and selective monocyanation protocol. This could involve exploring various cyanide sources, catalysts (such as palladium or copper-based systems), and carefully controlled reaction conditions (e.g., low temperatures, slow addition of reagents) to favor the monosubstituted product. The development of such a protocol would be a valuable contribution to the synthesis of novel phthalazine-based compounds for pharmaceutical and materials science applications.
A guide for researchers, scientists, and drug development professionals on the cytotoxic potential of phthalazine-based compounds.
Cytotoxicity Data of Phthalazine Derivatives
The following table summarizes the in vitro cytotoxic activity of various phthalazine derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency in inhibiting cell growth and viability.
| Compound ID | Structure/Description | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Series 1 | Biarylurea derivative linked to phthalazine core | Varies (NCI-60 panel) | 0.15 - 8.41 | [2] |
| 6b | 4-Chloro-3-trifluoromethylphenyl biarylurea derivative | HCT-116 (Colon) | 6.2 | [3] |
| MCF-7 (Breast) | 3.2 | [3] | ||
| 6e | 4-Chloro-3-trifluoromethylphenyl biarylurea derivative | Varies (NCI-60 panel) | - | [2] |
| 7b | 4-Methyl-3-trifluoromethylphenyl biarylurea derivative | Varies (NCI-60 panel) | - | [2] |
| 12b | Biarylurea derivative with VEGFR-2 inhibitory activity | HUVEC | 4.4 (IC50 for VEGFR-2) | [2] |
| 12c | Biarylurea derivative with VEGFR-2 inhibitory activity | HUVEC | 2.7 (IC50 for VEGFR-2) | [2] |
| 13c | Biarylurea derivative with VEGFR-2 inhibitory activity | HUVEC | 2.5 (IC50 for VEGFR-2) | [2] |
| 11h | 1,2,4-triazolo[3,4-a]phthalazine derivative | MGC-803 (Gastric) | 2.0 - 4.5 | [1] |
| EC-9706 (Esophageal) | 2.0 - 4.5 | [1] | ||
| HeLa (Cervical) | 2.0 - 4.5 | [1] | ||
| MCF-7 (Breast) | 2.0 - 4.5 | [1] | ||
| Compound 6 | 1-substituted-amino phthalazine derivative | MCF-7 (Breast) | 1.739 | [4] |
| HCT-116 (Colon) | 0.384 | [4] | ||
| HepG2 (Liver) | 1.52 | [4] | ||
| 11d | Phthalazine-based peptide derivative | MCF-7 (Breast) | 2.1 | |
| MDA-MB-231 (Breast) | 0.92 | |||
| 12c | Phthalazine-based peptide derivative | MCF-7 (Breast) | 1.4 | |
| MDA-MB-231 (Breast) | 1.89 | |||
| 12d | Phthalazine-based peptide derivative | MCF-7 (Breast) | 1.9 | |
| MDA-MB-231 (Breast) | 0.57 | |||
| 9c | Phthalazine-based hydrazide derivative | HCT-116 (Colon) | 1.58 | [5] |
| 12b | Phthalazine-based dipeptide derivative | HCT-116 (Colon) | 0.32 | [5] |
| 13c | Phthalazine-based hydrazone derivative | HCT-116 (Colon) | 0.64 | [5] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4000 cells per well in 100 µL of RPMI 1640 medium.[6]
-
Incubation: The cells are cultured for 12 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Compound Treatment: The cells are then incubated with various concentrations of the test compounds for 24 hours.[6]
-
MTT Addition: After the incubation period, MTT is added to each well at a final concentration of 5 µg/mL, and the plate is incubated for an additional 4 hours.[6]
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of an MTT-based cytotoxicity assay.
VEGFR-2 Signaling Pathway Inhibition
Many phthalazine derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2]
Caption: Inhibition of the VEGFR-2 signaling cascade.
Induction of Apoptosis
Several phthalazine compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2]
Caption: General overview of apoptosis induction pathways.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Chlorophthalazine-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling 4-Chlorophthalazine-1-carbonitrile in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety data from the closely related isomer, 4-Chlorophthalazine-5-carbonitrile, and general best practices for handling halogenated and nitrile-containing organic compounds. All personnel must adhere to these guidelines to minimize risk and ensure a safe working environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chemical structure—a chlorinated heterocyclic compound containing a nitrile group—this compound should be handled as a potentially toxic substance. The closely related isomer, 4-Chlorophthalazine-5-carbonitrile, is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended Material/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves. Inspect before each use and dispose of upon contamination.[2] |
| Eye Protection | Safety goggles | Must meet ANSI Z87.1 standard.[3] |
| Face Protection | Face shield | To be worn over safety goggles, especially when handling larger quantities or during procedures with a splash risk. |
| Body Protection | Chemical-resistant lab coat | Long-sleeved and fully buttoned. |
| Respiratory Protection | Fume hood | All handling of solid and solutions must be conducted in a certified chemical fume hood. |
First Aid and Emergency Procedures
Immediate action is critical in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Handling, Storage, and Disposal
Proper operational and disposal plans are essential to maintain a safe laboratory environment.
Handling
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
For 4-Chlorophthalazine-5-carbonitrile, storage in an inert atmosphere at 2-8°C is recommended, which should be considered for the target compound as well.[1]
Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[4][5][6][7][8]
-
Waste Segregation: Collect waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[4][5][6][7][8]
-
Container Labeling: Clearly label the waste container as "Halogenated Organic Waste" and list all contents.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of toxic and halogenated chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Chemical and Physical Properties
Table 3: Physicochemical Data for 4-Chlorophthalazine-5-carbonitrile [1]
| Property | Value |
| Molecular Formula | C₉H₄ClN₃ |
| Molecular Weight | 189.60 g/mol |
| CAS Number | 2092703-25-6 |
| Storage Temperature | 2-8°C (under inert atmosphere) |
| Hazard Statements | H301 - Toxic if swallowedH311 - Toxic in contact with skinH331 - Toxic if inhaled |
| UN Number | 2811 |
| Class | 6.1 (Toxic) |
| Packing Group | III |
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2092703-25-6|4-Chlorophthalazine-5-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
